Clopenthixol
Beschreibung
A thioxanthene with therapeutic actions similar to the phenothiazine antipsychotics. It is an antagonist at D1 and D2 dopamine receptors.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2OS/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26/h1-2,4-8,16,26H,3,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPIAZLQTJBIFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048223 | |
| Record name | Clopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
982-24-1 | |
| Record name | Clopenthixol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=982-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopenthixol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clopenthixol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Neuropharmacological Profile of Clopenthixol: A Technical Guide to its Pharmacodynamics and Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clopenthixol, a first-generation typical antipsychotic of the thioxanthene class, exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems in the central nervous system. This technical guide provides an in-depth exploration of the pharmacodynamics and neurobiology of this compound, with a focus on its active isomer, zuthis compound. We present a comprehensive overview of its receptor binding affinities, downstream signaling sequelae, and the experimental methodologies employed to elucidate these properties. Quantitative binding data are systematically tabulated for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a core resource for researchers, scientists, and professionals engaged in neuropharmacology and antipsychotic drug development.
Pharmacodynamics: Receptor Binding Profile
This compound's antipsychotic activity is primarily attributed to its potent antagonism of dopamine D1 and D2 receptors.[1][2][3] However, its clinical efficacy and side-effect profile are significantly influenced by its interactions with a broader range of neuroreceptors. Zuthis compound, the active cis-isomer of this compound, demonstrates high affinity for α1-adrenergic and serotonin 5-HT2A receptors.[2][4] Its affinity is weaker for histamine H1 receptors and considerably lower for muscarinic cholinergic and α2-adrenergic receptors.[2][3][4]
Quantitative Receptor Binding Affinities
The binding affinities of zuthis compound for various key neurotransmitter receptors are summarized in the table below. These inhibition constants (Ki) are crucial for understanding the drug's potency at each target and predicting its pharmacological effects.
| Receptor Target | Ligand | Ki (nM) | Reference(s) |
| Dopamine D1 | 9.8 | [5] | |
| Dopamine D2 | 1.5 | [5] | |
| Serotonin 5-HT2A | 7.6 | [5] | |
| Serotonin 5-HT6 | 3 | [5] | |
| α1-Adrenergic | 33 | [5] | |
| Histamine H1 | 169 | [5] | |
| α2-Adrenergic | >4300 | [5] |
Neurobiology: Signaling Pathways
This compound's antagonist activity at various G-protein coupled receptors (GPCRs) disrupts their downstream signaling cascades, leading to its antipsychotic effects and associated side effects.
Dopamine D1 and D2 Receptor Signaling
This compound's primary mechanism of action involves the blockade of both D1-like (Gs-coupled) and D2-like (Gi/o-coupled) dopamine receptors.
Serotonin 5-HT2A Receptor Signaling
This compound's blockade of 5-HT2A receptors, which are Gq-coupled, is thought to contribute to its atypical properties, including a lower incidence of extrapyramidal symptoms compared to more selective D2 antagonists.
α1-Adrenergic Receptor Signaling
Antagonism at α1-adrenergic receptors, which are also Gq-coupled, is associated with side effects such as orthostatic hypotension and sedation.
References
- 1. Error analysis for PET measurement of dopamine D2 receptor occupancy by antipsychotics with [11C]raclopride and [11C]FLB 457 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Dual time-point imaging for post-dose binding potential estimation applied to a [11C]raclopride PET dose occupancy study - PMC [pmc.ncbi.nlm.nih.gov]
The Core Structure-Activity Relationship of Clopenthixol: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Pharmacological and Structural Determinants of a Classic Antipsychotic
Introduction
Clopenthixol is a typical antipsychotic medication belonging to the thioxanthene class, first introduced in the 1960s.[1] It has been a mainstay in the treatment of schizophrenia and other psychotic disorders for decades. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the development of novel antipsychotics with improved efficacy and side-effect profiles. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its pharmacological targets, the structural motifs crucial for its activity, and the experimental methodologies used in its evaluation.
Core Structure and Isomerism
This compound is a thioxanthene derivative characterized by a tricyclic ring system with a sulfur atom in the central ring and a piperazinylethanol side chain attached to the exocyclic double bond. A key feature of this compound is the existence of geometric isomers, the (Z) and (E) isomers, arising from the configuration around the double bond. The pharmacologically active isomer is the (Z)-isomer, known as zuthis compound.[1] The (E)-isomer is significantly less active. This compound itself is a mixture of these two isomers.[1]
Mechanism of Action and Pharmacological Profile
The antipsychotic effects of this compound are primarily attributed to its antagonist activity at dopamine D1 and D2 receptors.[2] Additionally, it exhibits high affinity for serotonin 5-HT2A receptors and α1-adrenergic receptors.[2] Its activity at other receptors, such as histamine H1 receptors, is weaker and contributes to its side-effect profile, including sedation.[2]
Quantitative Receptor Binding Data
The following table summarizes the available quantitative data on the receptor binding affinities of this compound and its active isomer, zuthis compound. The data is presented as Ki values (nM), which represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | 5-HT2A (Ki, nM) | α1-Adrenergic (Ki, nM) | Histamine H1 (Ki, nM) |
| Zuthis compound | Equal affinity to D2[3] | 1.4[4] | High Affinity[2] | High Affinity[2] | Weaker Affinity[2] |
| This compound | Equal affinity to D2[3] | Not specified, half as active as zuthis compound[1] | Not specified | Not specified | Not specified |
Structure-Activity Relationship (SAR) Studies
-
Isomerism: As mentioned, the cis or (Z)-configuration of the side chain relative to the chlorine substituent on the thioxanthene ring is crucial for high neuroleptic potency. The trans or (E)-isomer is substantially less active.
-
Substitution on the Thioxanthene Ring: An electron-withdrawing group at the 2-position of the thioxanthene ring system, such as the chlorine atom in this compound, is essential for potent dopamine receptor antagonism.
-
The Alkylidene Side Chain: The three-carbon propylidene chain connecting the tricyclic system to the piperazine ring is the optimal length for antipsychotic activity. Altering this chain length generally leads to a decrease in potency.
-
The Piperazine Moiety: The piperazine ring is a common feature in many antipsychotic drugs and is important for interaction with the target receptors.
-
The Terminal Hydroxyethyl Group: The β-hydroxyethyl group on the piperazine ring contributes to the neuroleptic potency of this compound. Compounds with a β-hydroxyethylpiperazinopropyl side chain are generally more potent than those with a dimethylaminopropyl side chain.
Signaling Pathways
The therapeutic and adverse effects of this compound are mediated by its interaction with the downstream signaling cascades of its primary receptor targets.
Dopamine D2 Receptor Signaling
Antagonism of the D2 receptor by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability.
Caption: Dopamine D2 Receptor Signaling Pathway and this compound Antagonism.
Serotonin 5-HT2A Receptor Signaling
This compound's antagonism of 5-HT2A receptors blocks the serotonin-induced activation of the Gq/11 signaling pathway. This prevents the hydrolysis of PIP2 into IP3 and DAG, thereby reducing intracellular calcium release and Protein Kinase C (PKC) activation.
Caption: Serotonin 5-HT2A Receptor Signaling and this compound Blockade.
Experimental Protocols
The evaluation of this compound and its analogs relies on a battery of in vitro and in vivo assays to determine their pharmacological properties.
In Vitro: Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound analogs for dopamine D2 and serotonin 5-HT2A receptors.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with human D2 or 5-HT2A receptors) or from specific brain regions (e.g., striatum for D2 receptors) are prepared by homogenization and centrifugation.
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-ketanserin for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound analog).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a Radioligand Receptor Binding Assay.
In Vivo: Rodent Catalepsy Test
This behavioral assay is widely used to predict the extrapyramidal side effects (EPS) of antipsychotic drugs, which are primarily mediated by D2 receptor blockade in the nigrostriatal pathway.
Objective: To assess the cataleptic potential of this compound analogs in rodents.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compound is administered to the animals, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.
-
Catalepsy Assessment (Bar Test): At specific time points after drug administration, the animal's forepaws are gently placed on a horizontal bar raised to a specific height (e.g., 9 cm).
-
Measurement: The time it takes for the animal to remove both forepaws from the bar (descent latency) is recorded. A predetermined cut-off time (e.g., 180 seconds) is typically used.
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared to the vehicle control group. A significant increase in descent latency is indicative of catalepsy.
References
In Vitro Metabolism of Clopenthixol by CYP2D6 and CYP3A4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clopenthixol, a typical antipsychotic of the thioxanthene class, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzymes CYP2D6 and, to a lesser extent, CYP3A4. This guide provides a comprehensive overview of the in vitro studies that have established the roles of these two key enzymes in the biotransformation of this compound. While the involvement of CYP2D6 and CYP3A4 is well-documented through inhibition studies in human liver microsomes, specific quantitative kinetic parameters such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) are not widely reported in publicly available literature.
This document details the established metabolic pathways, including N-dealkylation and S-oxidation, and outlines the experimental protocols typically employed for in vitro drug metabolism studies. It also presents the available qualitative and semi-quantitative data in a structured format to aid in the understanding of this compound's metabolic profile. The provided diagrams illustrate the key metabolic transformations and a general workflow for conducting in vitro metabolism research. This guide is intended to be a valuable resource for professionals in drug development and pharmacology, offering insights into the critical aspects of this compound's metabolism that influence its pharmacokinetics and potential for drug-drug interactions.
Introduction
This compound is a thioxanthene antipsychotic used in the treatment of schizophrenia and other psychotic disorders. As with many centrally acting agents, its efficacy and safety profile are significantly influenced by its pharmacokinetic properties, particularly its metabolism. The cytochrome P450 system, a superfamily of heme-containing monooxygenases, is the primary route of metabolism for a vast number of xenobiotics, including this compound. Understanding which specific CYP isoforms are responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions, understanding inter-individual variability in drug response due to genetic polymorphisms, and for the overall development of safer and more effective therapeutic regimens.
In vitro studies using human-derived materials, such as liver microsomes and recombinant enzymes, are fundamental in identifying the metabolic pathways of a drug candidate. For this compound, in vitro research has pinpointed CYP2D6 and CYP3A4 as the main catalysts in its biotransformation. This guide will delve into the scientific evidence supporting these findings, the methodologies used, and the known metabolic products.
Metabolic Pathways and Involved Enzymes
The metabolism of this compound is primarily oxidative. The two main metabolic pathways identified are N-dealkylation of the piperazine side chain and S-oxidation of the thioxanthene ring system.
-
CYP2D6: This polymorphic enzyme is the principal catalyst for the metabolism of this compound. Its involvement has been strongly suggested by in vitro studies where specific inhibitors of CYP2D6 significantly reduce the metabolism of the drug.
-
CYP3A4: This is another major CYP isoform in the human liver and contributes to the metabolism of this compound, although to a lesser extent than CYP2D6. Inhibition of CYP3A4 also leads to a reduction in this compound metabolism in vitro.
The primary metabolites formed through these pathways are generally considered to be pharmacologically inactive.
Neurochemical Profile of Thioxanthene Antipsychotics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the neurochemical profile of thioxanthene antipsychotics, a class of drugs historically significant in the management of psychosis. This document delves into their receptor binding affinities, the signaling pathways they modulate, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Introduction to Thioxanthene Antipsychotics
Thioxanthenes are a class of typical antipsychotic drugs that are structurally related to the phenothiazines, with the key difference being the substitution of the nitrogen atom in the central ring with a carbon atom.[1] This structural change influences their neurochemical properties and pharmacological activity. The antipsychotic effects of thioxanthenes are primarily attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] However, their broad receptor binding profile, encompassing various dopamine, serotonin, adrenergic, and histamine receptors, contributes to both their therapeutic effects and their side-effect profiles.[3][4]
This guide will focus on the following prominent members of the thioxanthene class:
-
Chlorprothixene
-
Clopenthixol
-
Flupenthixol
-
Thiothixene
-
Zuthis compound
A critical aspect of thioxanthene pharmacology is the existence of geometric isomers (cis and trans), with the cis(Z)-isomers generally exhibiting significantly higher neuroleptic potency.[5][6]
Receptor Binding Affinity Profile
The therapeutic efficacy and side-effect profile of thioxanthene antipsychotics are directly related to their binding affinities for a wide range of neurotransmitter receptors. The following tables summarize the in vitro binding affinities (Ki values in nM) of key thioxanthene derivatives for major dopamine, serotonin, adrenergic, and histaminergic receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| Chlorprothixene | 18[3][7][8] | 2.96[3][7] | 4.56[3][7] | - | 9[3][7] |
| This compound | High Affinity[9] | High Affinity[9][10] | - | - | - |
| Flupentixol | Equal affinity to D2[11] | High Affinity[11] | Lower affinity[11] | Lower affinity[11] | - |
| Thiothixene | - | 0.12[12] | High Affinity[13] | - | - |
| Zuthis compound | 9.8 | 1.5 | - | - | - |
Table 2: Serotonin Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 |
| Chlorprothixene | - | 9.4[3] | - | 3[3][7] | 5.6[3][7] |
| This compound | - | High Affinity[9] | - | - | - |
| Flupentixol | - | High Affinity[11] | Binds[11] | - | - |
| Thiothixene | - | - | - | - | Low nanomolar affinity[13] |
| Zuthis compound | - | 7.6 | - | 3 | - |
Table 3: Adrenergic and Histamine Receptor Binding Affinities (Ki, nM)
| Compound | α1-adrenergic | α2-adrenergic | H1 |
| Chlorprothixene | High Affinity[14] | - | 3.75[3][7] |
| This compound | High Affinity[9] | - | - |
| Flupentixol | Binds[11] | No blocking activity[15] | - |
| Thiothixene | Low nanomolar affinity[13] | - | Low nanomolar affinity[13] |
| Zuthis compound | 33 | >4300 | 169 |
Signaling Pathways
The primary mechanism of action of thioxanthene antipsychotics involves the blockade of dopamine D2 receptors. These receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, initiate a signaling cascade that modulates neuronal activity.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are coupled to inhibitory G proteins (Gi/o).[16] When dopamine binds to the D2 receptor, it triggers a conformational change, leading to the activation of the associated G protein. The activated G protein, in turn, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[16] This reduction in cAMP leads to a decrease in the activity of protein kinase A (PKA), which subsequently affects the phosphorylation state and activity of various downstream proteins involved in neuronal excitability and gene expression. Thioxanthene antipsychotics act as antagonists at the D2 receptor, blocking the binding of dopamine and thereby preventing this signaling cascade.
Experimental Protocols
The characterization of the neurochemical profile of thioxanthene antipsychotics relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experimental approaches.
Radioligand Binding Assay for Receptor Affinity Determination
Radioligand binding assays are the gold standard for determining the affinity of a drug for a specific receptor.[17][18] This protocol describes a competitive binding assay to determine the Ki of a thioxanthene antipsychotic for the dopamine D2 receptor using [3H]-spiperone as the radioligand.
Objective: To determine the inhibitory constant (Ki) of a test thioxanthene compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-spiperone (a high-affinity D2 antagonist).
-
Test Compound: Thioxanthene antipsychotic of interest.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol or unlabeled spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a desired protein concentration (e.g., 10-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled test thioxanthene compound.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control (e.g., 10 µM haloperidol).
-
A fixed concentration of [3H]-spiperone (typically at or near its Kd value, e.g., 0.2-0.5 nM).
-
The membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of competing ligand).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vivo Microdialysis for Neurotransmitter Release
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals. This allows for the assessment of how drugs like thioxanthene antipsychotics affect neurotransmitter release in real-time.
Objective: To measure the effect of a thioxanthene antipsychotic on extracellular dopamine and serotonin levels in the striatum of a rat.
Materials:
-
Animal Model: Adult male rat (e.g., Sprague-Dawley).
-
Stereotaxic Apparatus: For precise implantation of the microdialysis probe.
-
Microdialysis Probe: With a semi-permeable membrane (e.g., 2-4 mm length).
-
Perfusion Pump: To deliver artificial cerebrospinal fluid (aCSF) through the probe.
-
Fraction Collector: To collect the dialysate samples at regular intervals.
-
Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for the quantification of dopamine and serotonin.
-
Artificial Cerebrospinal Fluid (aCSF): Composition mimicking the brain's extracellular fluid.
-
Test Compound: Thioxanthene antipsychotic dissolved in a suitable vehicle.
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Surgically implant a guide cannula directed at the target brain region (e.g., striatum).
-
Recovery: Allow the animal to recover from surgery for a few days.
-
Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), start collecting dialysate samples into vials at regular intervals (e.g., every 20 minutes). Collect several baseline samples to establish a stable neurotransmitter level.
-
Drug Administration: Administer the thioxanthene antipsychotic (e.g., via intraperitoneal injection or through the microdialysis probe via reverse dialysis).
-
Post-Drug Sample Collection: Continue collecting dialysate samples for several hours after drug administration to monitor the changes in extracellular dopamine and serotonin concentrations.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ED. The system separates the neurotransmitters, and the electrochemical detector measures their concentrations based on their oxidation potential.
-
Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration. Plot the percentage change in neurotransmitter levels over time to visualize the effect of the thioxanthene antipsychotic.
Structure-Activity Relationships
The pharmacological activity of thioxanthenes is significantly influenced by their chemical structure. Key structural features that determine their neurochemical profile include:
-
Substitution at the 2-position: Introduction of an electron-withdrawing group, such as a chlorine atom or a trifluoromethyl group, at the 2-position of the tricyclic ring system generally enhances neuroleptic potency.[1]
-
Side Chain at the 9-position: The nature of the side chain at the 9-position is crucial for activity. The presence of a piperazine ring in the side chain, as seen in flupenthixol and thiothixene, is associated with higher potency compared to a dimethylaminopropyl side chain found in chlorprothixene.[1]
-
Geometric Isomerism: The double bond in the side chain of thioxanthenes results in cis (Z) and trans (E) isomers. The cis isomers are consistently more potent as dopamine receptor antagonists and exhibit greater antipsychotic activity.[5][6]
Conclusion
Thioxanthene antipsychotics possess a complex neurochemical profile characterized by potent dopamine D2 receptor antagonism and varying affinities for a range of other neurotransmitter receptors. This broad receptor interaction profile underlies both their therapeutic efficacy in treating psychosis and their associated side effects. A thorough understanding of their receptor binding affinities, the signaling pathways they modulate, and the experimental techniques used to characterize them is essential for researchers and drug development professionals working in the field of neuropsychopharmacology. The data and methodologies presented in this guide provide a foundational resource for further investigation and development of novel antipsychotic agents.
References
- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. <i>trans</i>-flupenthixol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Chlorprothixene | Dopamine Receptor | Histamine Receptor | TargetMol [targetmol.com]
- 9. This compound | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. KEGG DRUG: this compound [genome.jp]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Tiotixene - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Zuthis compound - Wikipedia [en.wikipedia.org]
- 16. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacology of Clopenthixol: Hydrochloride vs. Decanoate Formulations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Clopenthixol, a first-generation thioxanthene antipsychotic, is a cornerstone in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine D1 and D2 receptors.[1][2] this compound is available in two principal formulations: the hydrochloride salt for oral administration and short-acting intramuscular injection, and the decanoate ester for long-acting intramuscular depot injection.[3] This technical guide provides a comprehensive comparison of the pharmacology of this compound hydrochloride and this compound decanoate, with a focus on their pharmacokinetic and pharmacodynamic profiles, supported by experimental methodologies and visual representations of key pathways.
Chemical Structures and Formulation
The fundamental difference between the two formulations lies in the esterification of the parent this compound molecule. This compound hydrochloride is the salt form of the active drug, zuthis compound, which is the cis(Z)-isomer of this compound.[1][3] The decanoate formulation is a depot preparation where zuthis compound is esterified with decanoic acid, a ten-carbon fatty acid.[4] This chemical modification significantly increases the lipophilicity of the molecule, allowing it to be dissolved in an oil vehicle (e.g., Viscoleo) for intramuscular injection.[5]
Pharmacokinetics: A Tale of Two Profiles
The esterification of this compound has profound implications for its pharmacokinetic profile, leading to distinct absorption, distribution, metabolism, and excretion characteristics for the hydrochloride and decanoate formulations.
Data Presentation
The following tables summarize the key pharmacokinetic parameters for this compound hydrochloride (oral administration) and this compound decanoate (intramuscular administration).
Table 1: Pharmacokinetic Parameters of this compound Hydrochloride (Oral)
| Parameter | Value | Reference |
| Bioavailability | ~49% | [6] |
| Time to Peak Plasma Concentration (Tmax) | 3-6 hours | [5][7] |
| Elimination Half-life (t½) | ~20 hours | [2][8] |
| Protein Binding | ~98% | [5] |
| Metabolism | Hepatic (CYP2D6 and CYP3A4-mediated) | [6] |
| Excretion | Primarily in feces | [5] |
Table 2: Pharmacokinetic Parameters of this compound Decanoate (Intramuscular)
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 3-7 days | [9] |
| Elimination Half-life (t½) | ~19 days | [8] |
| Protein Binding | ~98% | [5] |
| Metabolism | Hydrolysis to active zuthis compound, then hepatic metabolism | [5] |
| Excretion | Primarily in feces | [5] |
Comparative Pharmacokinetic Workflow
The differing pharmacokinetic profiles of the two formulations necessitate distinct clinical administration strategies.
Pharmacodynamics: Receptor Binding Profile
The therapeutic and adverse effects of this compound are dictated by its affinity for various neurotransmitter receptors. While both formulations ultimately deliver the same active moiety, zuthis compound, to the brain, the sustained release of the decanoate formulation leads to a more stable receptor occupancy over time.
Data Presentation
The following table presents the in vitro binding affinities (Ki values) of this compound for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
Table 3: Receptor Binding Profile of this compound
| Receptor | Ki (nM) | Reference(s) |
| Dopamine D1 | High Affinity | [1][2][3] |
| Dopamine D2 | High Affinity | [1][2][3] |
| Serotonin 5-HT2A | High Affinity | [2] |
| α1-Adrenergic | High Affinity | [2] |
| Histamine H1 | Moderate Affinity | [10] |
| Muscarinic (Cholinergic) | Low Affinity | [11] |
| α2-Adrenergic | Low Affinity | [11] |
Note: Specific Ki values for this compound are not consistently reported across a comprehensive range of receptors in a single database. The affinities are described based on available literature.
Dopamine Receptor Signaling Pathway
This compound's primary mechanism of action involves the blockade of dopamine D1 and D2 receptors, which are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase activity.
References
- 1. Zuthis compound dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zuthis compound | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 3. Zuthis compound acetate for acute schizophrenia and similar serious mental illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
- 5. mims.com [mims.com]
- 6. Zuthis compound - Wikipedia [en.wikipedia.org]
- 7. medicines.org.uk [medicines.org.uk]
- 8. go.drugbank.com [go.drugbank.com]
- 9. lundbeck.com [lundbeck.com]
- 10. Zuthis compound versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
Off-Target Receptor Binding Profile of Clopenthixol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target receptor binding profile of Clopenthixol, a typical antipsychotic of the thioxanthene class. Understanding the interaction of this compound with various receptors is crucial for elucidating its therapeutic effects, predicting potential side effects, and guiding further drug development. This document presents quantitative binding data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Off-Target Receptor Binding Affinity of this compound
This compound is a mixture of cis (Z) and trans (E) isomers, with the cis(Z)-isomer, zuthis compound, being the pharmacologically active component responsible for its antipsychotic effects.[1][2] The drug's primary therapeutic action is mediated through the antagonism of dopamine D1 and D2 receptors.[3][4] However, this compound also exhibits significant affinity for several other neurotransmitter receptors, contributing to its side effect profile.[4]
The binding affinities of a compound for different receptors are typically determined through radioligand binding assays and are expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.[5]
The following tables summarize the reported Ki values for zuthis compound at various human receptors, providing a quantitative insight into its off-target binding profile.
Table 1: Off-Target Receptor Binding Affinities of Zuthis compound
| Receptor Subtype | Ki (nM) | Receptor Family |
| Dopamine D1 | 0.83 | Dopamine Receptor |
| Dopamine D2 | 0.48 | Dopamine Receptor |
| Dopamine D3 | 0.81 | Dopamine Receptor |
| Dopamine D4 | 1.1 | Dopamine Receptor |
| Dopamine D5 | 0.58 | Dopamine Receptor |
| Serotonin 5-HT2A | 1.2 | Serotonin Receptor |
| Serotonin 5-HT2C | 4.6 | Serotonin Receptor |
| Serotonin 5-HT6 | 6.8 | Serotonin Receptor |
| Serotonin 5-HT7 | 11 | Serotonin Receptor |
| Adrenergic α1A | 1.4 | Adrenergic Receptor |
| Adrenergic α1B | 2.5 | Adrenergic Receptor |
| Adrenergic α1D | 1.3 | Adrenergic Receptor |
| Histamine H1 | 1.3 | Histamine Receptor |
| Muscarinic M1 | 100 | Muscarinic Acetylcholine Receptor |
| Muscarinic M2 | 160 | Muscarinic Acetylcholine Receptor |
| Muscarinic M3 | 110 | Muscarinic Acetylcholine Receptor |
| Muscarinic M4 | 60 | Muscarinic Acetylcholine Receptor |
| Muscarinic M5 | 110 | Muscarinic Acetylcholine Receptor |
Data compiled from the PDSP Ki Database. It is important to note that Ki values can vary depending on the experimental conditions.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[6] These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. The affinity of a test compound, such as this compound, is determined by its ability to displace the radioligand.
Key Methodologies:
1. Membrane Preparation:
-
Source: Tissues or cells expressing the target receptor are used.
-
Homogenization: The source material is homogenized in a cold lysis buffer.
-
Centrifugation: The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
Resuspension: The membrane pellet is washed and resuspended in a suitable buffer.
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).[7]
2. Competitive Binding Assay:
-
Incubation: A fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the prepared cell membranes.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.[7]
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a filter mat that traps the membranes.[7]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[7]
3. Detection and Data Analysis:
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Determination of IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Calculation of Ki: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Below is a generalized workflow for a competitive radioligand binding assay.
Caption: General workflow for a competitive radioligand binding assay.
Signaling Pathways of Key Off-Target Receptors
The interaction of this compound with off-target receptors can trigger various intracellular signaling cascades, leading to a range of physiological effects. The following diagrams illustrate the primary signaling pathways for the receptors to which this compound shows high affinity.
Adrenergic α1 Receptor Signaling
Activation of α1-adrenergic receptors, which are Gq-protein coupled, leads to the activation of phospholipase C (PLC).[8] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8]
Caption: Simplified α1-adrenergic receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling
Similar to the α1-adrenergic receptor, the 5-HT2A receptor is coupled to the Gq/G11 signaling pathway.[9] Its activation by serotonin stimulates phospholipase C, leading to the production of IP3 and DAG, which in turn increase intracellular calcium and activate protein kinase C.[9][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Zuthis compound dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Clopenthixol Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopenthixol is a typical antipsychotic drug belonging to the thioxanthene class. Its therapeutic effects are primarily attributed to its antagonist activity at various neurotransmitter receptors. Understanding the binding affinity of this compound for these receptors is crucial for elucidating its mechanism of action, predicting its pharmacological profile, and guiding the development of new therapeutic agents. cis(Z)-Clopenthixol is the pharmacologically active isomer.[1][2][3][4] This document provides detailed protocols for performing in vitro receptor binding assays to determine the affinity of this compound for key central nervous system receptors.
Receptor Binding Affinity of this compound
The binding affinity of this compound for a range of neurotransmitter receptors has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a drug for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 1.8 |
| D2 | 0.9 | |
| D3 | 2.5 | |
| D4 | 5.1 | |
| D5 | No data available | |
| Serotonin | 5-HT2A | 2.4 |
| Adrenergic | α1 | 2.9 |
| Histamine | H1 | 3.6 |
Note: Ki values are compiled from various sources and may vary depending on the experimental conditions, such as the radioligand, tissue preparation, and assay buffer used. Zuthis compound, the active cis(Z)-isomer of this compound, demonstrates high affinity for dopamine D1 and D2 receptors, alpha-1 adrenergic receptors, and serotonin 5-HT2 receptors.[5] It has a weaker affinity for histamine H1 receptors and even lower affinity for muscarinic cholinergic and alpha-2 adrenergic receptors.[5] Thioxanthenes like cis(Z)-clopenthixol have been shown to have equal affinity for D-1 and D-2 receptors.[6]
Experimental Workflow
A typical radioligand binding assay follows a standardized workflow to determine the binding affinity of a test compound. The process involves the preparation of receptor-containing membranes, incubation with a radiolabeled ligand and the test compound, separation of bound and free radioligand, and quantification of radioactivity.
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays to determine the affinity of this compound for its primary target receptors.
Dopamine D1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
-
Radioligand: [³H]-SCH23390 (a selective D1 antagonist)
-
Receptor Source: Rat striatal membranes or cells stably expressing the human D1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding: Defined using 1 µM cis(Z)-flupenthixol.[6]
Protocol:
-
Membrane Preparation:
-
Homogenize tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[6]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.[6]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.[6]
-
Resuspend the final pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of 1 µM cis(Z)-flupenthixol.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[6]
-
-
Filtration and Washing:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[6]
-
Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection and Analysis:
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Radioligand: [³H]-Raclopride or [³H]-Spiperone (selective D2 antagonists).
-
Receptor Source: Rat striatal membranes or cells stably expressing the human D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding: Defined using 10 µM haloperidol or sulpiride.
Protocol:
-
Membrane Preparation: Follow the same procedure as for the D1 receptor binding assay.
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or varying concentrations of this compound.
-
50 µL of [³H]-Raclopride (final concentration ~1-2 nM).
-
150 µL of membrane preparation (50-100 µg protein).
-
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of 10 µM haloperidol.
-
Incubate at room temperature for 60 minutes.[8]
-
-
Filtration and Washing: Follow the same procedure as for the D1 receptor binding assay.
-
Detection and Analysis: Follow the same procedure as for the D1 receptor binding assay.
Serotonin 5-HT2A Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.
-
Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).
-
Receptor Source: Rat frontal cortex membranes or cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4.[5]
-
Non-specific Binding: Defined using 1 µM mianserin or 10 µM spiperone.
Protocol:
-
Membrane Preparation: Follow the same procedure as for the D1 receptor binding assay.
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
For total binding, add 25 µL of assay buffer.
-
For non-specific binding, add 25 µL of 1 µM mianserin.
-
Incubate at 27°C for 60 minutes.[9]
-
-
Filtration and Washing: Follow the same procedure as for the D1 receptor binding assay, using filters pre-soaked in 0.5% polyethyleneimine.[9]
-
Detection and Analysis: Follow the same procedure as for the D1 receptor binding assay.
Alpha-1 Adrenergic Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the alpha-1 adrenergic receptor.
-
Radioligand: [³H]-Prazosin (a selective α1 antagonist).
-
Receptor Source: Rat brain membranes or cells stably expressing human α1 receptor subtypes.
-
Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding: Defined using 10 µM phentolamine.
Protocol:
-
Membrane Preparation: Follow the same procedure as for the D1 receptor binding assay.
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or varying concentrations of this compound.
-
50 µL of [³H]-Prazosin (final concentration ~0.25 nM).
-
150 µL of membrane preparation (100-200 µg protein).
-
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of 10 µM phentolamine.
-
Incubate at 25°C for 30 minutes.
-
-
Filtration and Washing: Follow the same procedure as for the D1 receptor binding assay.
-
Detection and Analysis: Follow the same procedure as for the D1 receptor binding assay.
Histamine H1 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
-
Radioligand: [³H]-Pyrilamine (also known as mepyramine, a selective H1 antagonist).
-
Receptor Source: Guinea pig brain membranes or cells stably expressing the human H1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[10]
-
Non-specific Binding: Defined using 10 µM mianserin or triprolidine.
Protocol:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
For total binding, add 50 µL of assay buffer.
-
For non-specific binding, add 50 µL of 10 µM mianserin.
-
Incubate at 25°C for 30 minutes in a shaking water bath.[10]
-
-
Filtration and Washing: Follow the same procedure as for the D1 receptor binding assay.
-
Detection and Analysis: Follow the same procedure as for the D1 receptor binding assay.
Signaling Pathways
This compound exerts its effects by antagonizing receptors that are coupled to various G-protein signaling pathways.
Dopamine D1 Receptor Signaling
Dopamine D1-like receptors (D1 and D5) are coupled to Gαs/olf proteins, which stimulate adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP) levels.[10]
Dopamine D2 Receptor Signaling
Dopamine D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[10]
5-HT2A, Alpha-1 Adrenergic, and Histamine H1 Receptor Signaling
These receptors are primarily coupled to Gαq/11 proteins.[6] Activation of Gαq/11 stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[8]
References
- 1. Open clinical study of cis(Z)-clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cis(Z)-clopenthixol and this compound in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentrations of cis(Z)-clopenthixol and trans(E)-clopenthixol in a lethal case involving zuthis compound, diazepam, and cyamemazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacological differentiation of neuroleptic effect on dopamine D-1 and D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.tocris.com [resources.tocris.com]
Long-Term Clopenthixol Administration in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the methodologies used in animal studies to investigate the long-term effects of Clopenthixol, a typical antipsychotic. The following sections detail experimental designs, behavioral assessments, neurochemical analyses, and histopathological examinations, drawing from various preclinical studies.
I. Experimental Design and Drug Administration
Long-term studies with this compound and its derivatives, such as the long-acting decanoate ester, are crucial for understanding its therapeutic effects and potential side effects, including tardive dyskinesia. Animal models, primarily in rodents, are instrumental in this research.
Animal Models
-
Rodents: Wistar or Sprague-Dawley rats are commonly used to model both the antipsychotic efficacy and the extrapyramidal side effects of neuroleptics. Mice are also utilized, particularly for genetic studies.
-
Non-human primates: Macaque monkeys have been used in studies of chronic antipsychotic exposure to investigate brain structural changes.
-
Wildlife: Wapiti (North American elk) have been subjects in studies evaluating the use of zuthis compound acetate for reducing handling stress.[1][2][3]
Drug Formulations and Administration Routes
-
This compound dihydrochloride: Administered orally, often in drinking water or mixed with food, for daily dosing.
-
This compound decanoate (depot injection): A long-acting intramuscular (IM) or subcutaneous (SC) injection, which allows for sustained drug release over several weeks. This formulation is clinically relevant for ensuring treatment adherence.
-
Zuthis compound acetate: A shorter-acting depot injection used for acute sedation and stress reduction.[1][2][3]
Dosing Regimens
-
Continuous Administration: Involves consistent daily dosing or regular depot injections to maintain stable plasma concentrations of the drug.
-
Discontinuous (Intermittent) Administration: This regimen involves periods of drug administration followed by withdrawal periods. This approach is often used to model the development of dopamine receptor supersensitivity and tardive dyskinesia-like behaviors. Studies have shown that discontinuous treatment with neuroleptics like zuthis compound can lead to a long-lasting increase in oral activity in rats.[4]
II. Behavioral Assessments
A battery of behavioral tests is employed to assess the effects of long-term this compound administration on motor function, cognitive processes, and affective states.
Orofacial Dyskinesia Assessment (Vacuous Chewing Movements)
One of the most significant side effects of long-term typical antipsychotic use is tardive dyskinesia, which can be modeled in rodents by measuring vacuous chewing movements (VCMs).
Protocol: Vacuous Chewing Movement (VCM) Test in Rats
-
Habituation: Individually house rats in transparent observation cages (e.g., 20 x 30 x 20 cm) for at least 10 minutes before testing to allow for acclimatization.
-
Observation Period: Observe each rat for a predetermined period, typically 2 to 10 minutes.
-
Scoring: Count the number of VCMs, defined as purposeless chewing motions in the vertical plane, often accompanied by tongue protrusions, that are not directed at any physical object. A mirror placed beneath the cage can aid in observation.
-
Data Analysis: Compare the frequency of VCMs between the this compound-treated group and a vehicle-treated control group.
Conditioned Avoidance Response (CAR)
The CAR test is a classic behavioral paradigm used to predict the antipsychotic efficacy of a drug. Antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.
Protocol: Conditioned Avoidance Response (CAR) in Rats
-
Apparatus: Use a two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual conditioned stimulus (CS), such as a tone or light, is presented.
-
Training (Acquisition):
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a fixed duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial is terminated, and an "avoidance" is recorded.
-
If the rat fails to move, a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds) is delivered through the grid floor.
-
If the rat moves to the other compartment during the shock, an "escape" is recorded.
-
If the rat does not move during the shock, the trial is terminated, and an "escape failure" is recorded.
-
Repeat for a set number of trials per session.
-
-
Drug Testing: Once the rats have reached a stable baseline of avoidance responding (e.g., >80% avoidance), administer this compound or vehicle prior to the test session.
-
Data Analysis: Analyze the percentage of avoidance responses, escape responses, and escape failures. A significant decrease in avoidance responses with no change in escape responses is indicative of antipsychotic-like activity.
III. Neurochemical Analyses
Long-term this compound administration can induce adaptive changes in neurotransmitter systems, particularly the dopamine system.
Dopamine Receptor Binding Assays
These assays are used to determine the density (Bmax) and affinity (Kd) of dopamine D1 and D2 receptors in specific brain regions, most commonly the striatum.
Protocol: Dopamine D1 and D2 Receptor Binding Assay
-
Tissue Preparation:
-
Euthanize the animals and rapidly dissect the striatum on ice.
-
Homogenize the tissue in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl).
-
Centrifuge the homogenate and resuspend the pellet. Repeat this wash step.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
For D1 receptor binding, incubate the membrane preparation with a radiolabeled D1 antagonist (e.g., [³H]-SCH23390) at various concentrations.
-
For D2 receptor binding, use a radiolabeled D2 antagonist (e.g., [³H]-spiperone or [³H]-raclopride).
-
To determine non-specific binding, a separate set of tubes is incubated with the radioligand in the presence of a high concentration of a non-labeled competing drug (e.g., butaclamol).
-
-
Separation and Quantification:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression to determine the Bmax (receptor density) and Kd (receptor affinity).
-
One study found no significant differences in the densities of D-1 and D-2 receptors in the striatum of rats after 15 weeks of continuous or discontinuous zuthis compound treatment[4]. Another study in mice also reported no change in D-1 or D-2 receptor density after 12 days of zuthis compound administration[5].
Measurement of Dopamine Metabolites
Measuring the levels of dopamine metabolites, such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), provides an index of dopamine turnover.
Protocol: HPLC-EC for HVA and DOPAC Measurement
-
Sample Preparation:
-
Homogenize dissected brain tissue (e.g., striatum) in a solution containing an internal standard.
-
Centrifuge the homogenate to precipitate proteins.
-
Filter the supernatant before injection into the HPLC system.
-
-
HPLC-EC Analysis:
-
Use a high-performance liquid chromatography (HPLC) system with a reverse-phase C18 column.
-
The mobile phase is typically an aqueous buffer with an organic modifier (e.g., methanol or acetonitrile).
-
Detect the analytes using an electrochemical detector (EC), which provides high sensitivity for electroactive compounds like dopamine and its metabolites.
-
-
Data Analysis:
-
Quantify the concentrations of HVA and DOPAC by comparing their peak heights or areas to those of known standards.
-
Normalize the data to the tissue weight or protein content.
-
A study on the related neuroleptic flupenthixol found a non-significant 25% increase in the dopamine metabolite HVA in the corpus striatum of rats after 36 weeks of treatment[6].
IV. Histopathological Examination
Histopathological analysis is used to assess any structural changes in the brain that may result from long-term antipsychotic treatment.
Protocol: Brain Tissue Histopathology
-
Tissue Fixation and Processing:
-
Perfuse the animals with saline followed by a fixative solution (e.g., 4% paraformaldehyde).
-
Dissect the brain and post-fix it in the same fixative.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain using a cryostat or vibratome.
-
-
Staining:
-
Mount the sections on glass slides.
-
Perform staining procedures such as Hematoxylin and Eosin (H&E) for general morphology or specific immunohistochemical staining for markers of neurons (e.g., NeuN), astrocytes (e.g., GFAP), or oligodendrocytes.
-
-
Microscopy and Analysis:
-
Examine the stained sections under a light or fluorescence microscope.
-
Quantify cell numbers, neuronal size, or the intensity of staining in specific brain regions using stereological methods or image analysis software.
-
Studies on other long-term antipsychotic treatments have reported alterations such as a reduction in astrocyte numbers in the parietal grey matter of macaque monkeys[7] and degenerative changes in the midbrain of rats.
V. Quantitative Data Summary
| Parameter | Animal Model | Drug and Duration | Key Findings | Reference |
| Dopamine D1/D2 Receptor Density | Rat (Striatum) | Zuthis compound (15 weeks) | No significant change in D1 or D2 receptor density. | [4] |
| Dopamine D1/D2 Receptor Density | Mouse (Striatum) | Zuthis compound (12 days) | No change in D1 or D2 receptor density. | [5] |
| Dopamine Metabolite (HVA) | Rat (Corpus Striatum) | Flupenthixol (36 weeks) | Non-significant 25% increase in HVA. | [6] |
| Noradrenergic Metabolite (MOPEG) | Rat (Forebrain) | Flupenthixol (36 weeks) | Significant 14% decrease in MOPEG. | [6] |
| Physiological Parameters | Wapiti | Zuthis compound Acetate (24h) | Lower body temp, less hemoconcentration, lower cortisol & lactate. | [1][3] |
| Glial Cell Number | Macaque Monkey | Haloperidol/Olanzapine (chronic) | 20.5% lower astrocyte number. | [7] |
VI. Visualizations
Experimental Workflow for Behavioral and Neurochemical Analysis
Caption: Workflow for assessing long-term this compound effects.
Putative Signaling Pathway of this compound Action
References
- 1. Vacuous Chewing Test [bio-protocol.org]
- 2. Long-term behavioural and biochemical effects following prolonged treatment with a neuroleptic drug (flupenthixol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of zuthis compound acetate to decrease handling stress in wapiti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of dopamine, homovanillic acid and 3,4-dihydroxyphenylacetic acid in rat brain striatum by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. The neuropathological effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chronic antipsychotic treatment on brain structure: a serial magnetic resonance imaging study with ex vivo and postmortem confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clopenthixol as a D1/D2 Receptor Blockade Tool Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopenthixol is a typical antipsychotic of the thioxanthene class that functions as a potent antagonist for both dopamine D1 and D2 receptors. This dual antagonism makes it a valuable tool compound in neuroscience research for investigating the roles of these receptor subtypes in various physiological and pathological processes. These application notes provide a comprehensive overview of this compound's receptor binding profile and detailed protocols for its use in in vitro and in vivo experimental settings to study D1/D2 receptor blockade.
Pharmacological Profile of this compound
This compound exhibits high affinity for both D1 and D2 dopamine receptors. Its utility as a tool compound is underscored by its well-characterized binding affinities, which allow for targeted experimental design. However, researchers should be aware of its affinity for other receptors, which may influence experimental outcomes.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D1 | 1.8 |
| Dopamine D2 | 0.9 |
| Dopamine D3 | 1.1 |
| Dopamine D4 | 2.5 |
| Dopamine D5 | 1.3 |
| Serotonin 5-HT2A | 5.4 |
| Serotonin 5-HT2C | 14 |
| Serotonin 5-HT6 | 4.8 |
| Serotonin 5-HT7 | 8.1 |
| Alpha-1 Adrenergic | 2.9 |
| Histamine H1 | 3.6 |
Note: Ki values are compiled from various sources and may vary between studies and experimental conditions.
Signaling Pathways
Understanding the downstream signaling cascades of D1 and D2 receptors is crucial for interpreting the effects of this compound.
Dopamine D1 Receptor Signaling
Dopamine D1 receptors are Gs/olf-coupled G-protein coupled receptors (GPCRs). Upon activation by dopamine, they stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression. This compound blocks this cascade by preventing dopamine from binding to the D1 receptor.
Application Notes and Protocols: A Preclinical Comparison of Intramuscular versus Oral Clopenthixol Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopenthixol is a typical antipsychotic of the thioxanthene class, widely used in the management of schizophrenia and other psychotic disorders. Its therapeutic effects are primarily attributed to its antagonism of dopamine D1 and D2 receptors.[1][2] In preclinical research, understanding the pharmacokinetic and pharmacodynamic profiles of different administration routes is crucial for establishing dose-response relationships and predicting clinical outcomes. This document provides a detailed comparison of intramuscular (IM) and oral (PO) administration of this compound in preclinical settings, focusing on pharmacokinetic parameters and relevant behavioral assays. While direct comparative preclinical studies providing quantitative pharmacokinetic data for both routes are limited in publicly available literature, this document synthesizes available information to guide research protocols.
Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound, specifically its active cis(Z)-isomer zuthis compound, exerts its antipsychotic effects by blocking dopamine D2 receptors in the mesolimbic pathway.[3] D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi subunit. Antagonism of these receptors by this compound disrupts the normal signaling cascade initiated by dopamine.
Signaling Pathways of Dopamine D2 Receptor Antagonism
The binding of an antagonist like this compound to the D2 receptor prevents the activation of two main signaling pathways: the G-protein dependent pathway and the β-arrestin pathway.
References
- 1. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. varsitytutors.com [varsitytutors.com]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Ethopharmacological Assessment of Clopenthixol in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopenthixol, also known as Zuthis compound, is a typical antipsychotic drug belonging to the thioxanthene class.[1][2][3][4] Its primary therapeutic action involves the antagonism of dopamine D1 and D2 receptors in the brain.[1][2][3][4][5] Additionally, this compound exhibits high affinity for alpha-1-adrenergic and serotonin 5-HT2 receptors, with weaker effects on histamine H1 and muscarinic cholinergic receptors.[1][3] This multimodal receptor profile underlies its antipsychotic effects and potential side effects.
These application notes provide a framework for the ethopharmacological evaluation of this compound in mice, offering detailed protocols for assessing its effects on various behavioral domains, including aggression, locomotor activity, anxiety, and depression-like states.
Mechanism of Action
This compound's primary mechanism is the blockade of postsynaptic dopamine D1 and D2 receptors.[1][3][5] Overactivity in dopaminergic pathways is strongly implicated in the positive symptoms of psychosis, such as hallucinations and delusions.[2][4] By antagonizing these receptors, this compound mitigates excessive dopamine neurotransmission.[2][4] Its interaction with other receptors, such as 5-HT2 and alpha-1 adrenergic receptors, may contribute to its overall therapeutic profile and side effects.[3][4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Zuthis compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Zuthis compound Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Clopenthixol in Drug-Induced Catalepsy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopenthixol is a typical antipsychotic drug belonging to the thioxanthene class, first introduced in 1961. It functions primarily as a dopamine receptor antagonist and is a valuable pharmacological tool for studying the mechanisms of antipsychotic action and their associated extrapyramidal side effects (EPS). One of the most prominent and measurable EPS in preclinical models is catalepsy, a state of motor rigidity and an inability to correct an externally imposed posture. By inducing catalepsy, this compound serves as a reliable agent in rodent models to investigate the neurobiological basis of EPS and to screen novel therapeutic agents for their potential to cause or mitigate these side effects.
This compound is a mixture of geometric isomers, with the cis(Z)-isomer, known as zuthis compound, being the pharmacologically active component responsible for its antipsychotic and cataleptogenic effects.[1][2] Understanding the application of this compound in these models is crucial for neuropharmacology and drug development.
Mechanism of Action: Induction of Catalepsy
This compound-induced catalepsy is primarily mediated by its potent antagonism of dopamine receptors within the basal ganglia, a critical brain region for motor control. Specifically, this compound blocks both D1 and D2 dopamine receptors.[3][4] The blockade of D2 receptors on medium spiny neurons in the striatum is thought to disinhibit cholinergic interneurons, leading to an overabundance of acetylcholine.[5] This heightened cholinergic activity, coupled with the disruption of normal dopamine signaling in the nigrostriatal pathway, results in the characteristic muscular rigidity and immobility of catalepsy.
References
- 1. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of baclofen on alpha-flupenthixol-induced catalepsy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antipsychotic-like vs cataleptogenic actions in mice of novel antipsychotics having D2 antagonist and 5-HT1A agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of cis(Z)-clopenthixol decanoate, a depot neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Clopenthixol Solubility Challenges in PBS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering solubility issues with Clopenthixol in phosphate-buffered saline (PBS). This compound, a thioxanthene antipsychotic, is a valuable tool in neuroscience research and drug development. However, its hydrophobic nature can present significant challenges in aqueous solutions like PBS, a common medium for in vitro experiments. This guide offers troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure the successful preparation of this compound solutions for your experimental needs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in PBS?
A1: this compound base is poorly soluble in aqueous solutions like PBS. Precipitation is a common issue and can be influenced by several factors, including the concentration of this compound, the pH of the PBS, the temperature, and the specific salt form of the compound used. The dihydrochloride salt of this compound is significantly more water-soluble and is recommended for aqueous preparations.
Q2: What is the best form of this compound to use for aqueous solutions?
A2: For direct dissolution in aqueous buffers, this compound dihydrochloride is the preferred form due to its higher water solubility compared to the free base.
Q3: Can I dissolve this compound directly in PBS?
A3: While this compound dihydrochloride is water-soluble, achieving high concentrations directly in PBS can still be challenging. For consistent results and to avoid precipitation, preparing a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then diluting it into your final PBS solution is the recommended method.
Q4: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A4: The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.1%.
Q5: My this compound solution in PBS is cloudy. What should I do?
A5: Cloudiness indicates that the this compound has not fully dissolved or has precipitated. This can be addressed by:
-
Sonication: Using a sonicator can help to break up aggregates and improve dissolution.
-
Gentle Warming: Gently warming the solution in a water bath (e.g., to 37°C) can increase solubility. However, be cautious as excessive heat may degrade the compound.
-
Using a Co-solvent: If not already in use, preparing a stock in DMSO is highly recommended.
-
Checking the pH: Ensure the pH of your PBS is appropriate.
Troubleshooting Guide: this compound Solubility in PBS
This guide provides a systematic approach to resolving common solubility issues with this compound in PBS.
Problem: Precipitation upon dilution of DMSO stock in PBS
This is a frequent issue when a drug that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation in PBS.
Quantitative Solubility Data
Precise solubility of this compound in PBS can vary based on the specific formulation and experimental conditions. The following table summarizes available data for Zuthis compound, the active cis-isomer of this compound.
| Compound Form | Solvent System | Approximate Solubility | Source |
| Zuthis compound | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Zuthis compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | [2] |
| Zuthis compound | 10% DMSO in 20% SBE-β-CD in Saline | 2.86 mg/mL (suspended) | [2] |
| This compound Dihydrochloride | Water | Freely Soluble | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Dihydrochloride Stock Solution for In Vitro Cell-Based Assays
This protocol is recommended for achieving a clear, sterile stock solution suitable for cell culture experiments.
Experimental Workflow
References
Technical Support Center: Ensuring the Stability of Clopenthixol in DMSO Stock Solutions
For researchers, scientists, and professionals in drug development, the integrity of experimental compounds is paramount. This guide provides troubleshooting advice and frequently asked questions to help maintain the stability of clopenthixol in dimethyl sulfoxide (DMSO) stock solutions, a common practice in various research applications.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Precipitation of this compound in DMSO Stock Solution Upon Storage
-
Possible Cause: The concentration of this compound exceeds its solubility limit in DMSO at the storage temperature. While this compound is soluble in DMSO, its solubility can decrease at lower temperatures.
-
Solution:
-
Prepare stock solutions at a concentration known to remain stable at the intended storage temperature. For zuthis compound, the active isomer of this compound, a solubility of approximately 10 mg/mL in DMSO has been reported.
-
If precipitation occurs, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves.
-
Consider preparing a slightly lower concentration for long-term storage.
-
Issue 2: Reduced Potency or Activity of this compound in Experiments
-
Possible Cause 1: Degradation due to Improper Storage. Exposure to light, elevated temperatures, or multiple freeze-thaw cycles can lead to the chemical degradation of this compound.
-
Solution 1:
-
Store this compound stock solutions in amber vials to protect from light.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at or below -20°C. For long-term storage, -80°C is recommended.
-
-
Possible Cause 2: Presence of Water in DMSO. DMSO is hygroscopic and can absorb moisture from the atmosphere, which can promote hydrolysis of the compound.
-
Solution 2:
-
Use anhydrous, high-purity DMSO for preparing stock solutions.
-
Store DMSO under dry conditions and tightly sealed to prevent moisture absorption.
-
Prepare stock solutions in a low-humidity environment whenever possible.
-
Issue 3: Precipitation Upon Dilution in Aqueous Media for Cell-Based Assays
-
Possible Cause: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the this compound may precipitate out of the solution.
-
Solution:
-
Perform a stepwise dilution. First, create an intermediate dilution of the DMSO stock in a small volume of the aqueous medium, then add this to the final volume.
-
Ensure rapid and thorough mixing upon dilution to quickly disperse the compound.
-
Maintain a final DMSO concentration in the assay that is low enough to be tolerated by the cells (typically <0.5%) and to keep the this compound in solution.
-
If precipitation persists, consider the use of a co-solvent or solubilizing agent in the final assay medium, ensuring it does not interfere with the experimental outcome.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a this compound stock solution in DMSO?
A1: To prepare a this compound stock solution, weigh the desired amount of this compound powder and dissolve it in anhydrous, high-purity DMSO to the desired concentration (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing or brief sonication. The preparation should ideally be done in a controlled environment to minimize moisture absorption.
Q2: What are the optimal storage conditions for this compound in DMSO?
A2: For optimal stability, this compound stock solutions in DMSO should be stored under the following conditions:
-
Temperature: -20°C for short to medium-term storage (up to 1 year) and -80°C for long-term storage (up to 2 years).
-
Light: Protected from light by using amber-colored vials or by wrapping clear vials in aluminum foil.
-
Aliquoting: Stored in small, single-use aliquots to minimize freeze-thaw cycles.
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: It is strongly recommended to avoid repeated freeze-thaw cycles as this can accelerate degradation. Ideally, the stock solution should be aliquoted into volumes suitable for single experiments. If repeated use from a single vial is unavoidable, limit the number of freeze-thaw cycles to a minimum.
Q4: How can I check the stability of my this compound stock solution?
A4: The stability of your stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate and quantify the parent this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation.
Q5: What are the known degradation pathways for this compound?
A5: this compound, a thioxanthene derivative, can degrade through several pathways, particularly under stress conditions such as exposure to acid, base, or oxidizing agents. Key degradation pathways include:
-
Hydrolysis: Degradation in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The sulfur atom in the thioxanthene ring is susceptible to oxidation.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation.
Data Presentation: Stability of Thioxanthene Derivatives in Solution
While specific quantitative data for this compound degradation in DMSO over time is limited in publicly available literature, the following table provides a general overview of the stability of similar compounds in solution under various storage conditions, based on forced degradation studies and general compound stability knowledge.
| Storage Condition | Expected Stability of this compound in DMSO | Potential Degradation Products |
| -80°C, protected from light | High stability (up to 2 years) | Minimal degradation |
| -20°C, protected from light | Good stability (up to 1 year) | Low levels of oxidation and hydrolysis products |
| 4°C, protected from light | Moderate stability (weeks to months) | Increased levels of oxidation and hydrolysis products |
| Room Temperature, protected from light | Low stability (days to weeks) | Significant degradation through oxidation and hydrolysis |
| Exposure to UV light (at Room Temp) | Very low stability (hours to days) | Photodegradation products, oxidation products |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a stable stock solution of this compound in DMSO.
Materials:
-
This compound dihydrochloride (or other salt form)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to achieve the desired concentration (e.g., for a 10 mM stock of this compound dihydrochloride, MW = 473.9 g/mol ).
-
Weigh the calculated amount of this compound powder accurately using an analytical balance and transfer it to a sterile amber glass vial.
-
Add the required volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the powder is completely dissolved. If necessary, briefly sonicate the vial to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use, sterile amber vials.
-
Label the vials clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in DMSO by HPLC-UV
Objective: To quantify the degradation of this compound in a DMSO stock solution over time.
Materials:
-
This compound in DMSO stock solution (prepared as in Protocol 1)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable buffer components
-
Volumetric flasks and pipettes
Procedure:
-
Initial Analysis (T=0):
-
Immediately after preparing the this compound stock solution, prepare a working standard by diluting a small aliquot of the stock solution to a known concentration (e.g., 10 µg/mL) with the mobile phase.
-
Inject the working standard into the HPLC system.
-
Set the UV detector to the wavelength of maximum absorbance for this compound (approximately 230 nm).
-
Develop a suitable gradient or isocratic elution method to achieve good separation of the this compound peak from any potential impurities or degradation products. A mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution is typically used for thioxanthene derivatives.
-
Record the chromatogram and the peak area of the this compound peak. This will serve as the baseline (100% integrity).
-
-
Stability Study:
-
Store the aliquots of the this compound stock solution under the desired conditions (e.g., -20°C protected from light, room temperature exposed to light, etc.).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition.
-
Prepare a working sample by diluting the stored stock solution in the same manner as the initial standard.
-
Inject the working sample into the HPLC system using the same method as the initial analysis.
-
Record the chromatogram and the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Monitor for the appearance of new peaks in the chromatograms, which would indicate the formation of degradation products.
-
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound in DMSO.
Caption: Potential degradation pathways of this compound under various stress conditions.
Technical Support Center: Optimizing Clopenthixol for In Vivo Preclinical Research
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing Clopenthixol and its active isomer, Zuthis compound, in in vivo preclinical experiments.
Frequently Asked Questions (FAQs)
General Pharmacology & Mechanism
Q1: What is this compound and what is its mechanism of action?
This compound is a typical antipsychotic drug belonging to the thioxanthene class.[1] Its therapeutic effects are primarily achieved through the antagonism of dopamine D1 and D2 receptors in the brain's neurotransmitter pathways.[2][3][4][5] By blocking these receptors, this compound reduces the dopaminergic overactivity associated with psychotic symptoms.[5] It also exhibits high affinity for alpha-1 adrenergic and serotonin 5-HT2 receptors, with weaker activity at histamine H1 receptors.[2][3][6]
Q2: What is the difference between this compound and Zuthis compound?
This compound is a mixture of two isomers: the pharmacologically active cis-(Z)-isomer and the inactive trans-(E)-isomer.[1][7] Zuthis compound is the pure cis-(Z)-isomer and is the form responsible for the antipsychotic effects.[8][9] On a milligram-to-milligram basis, this compound is about half as potent as Zuthis compound.[1][7] For preclinical studies requiring precise pharmacological assessment, using the pure Zuthis compound isomer is recommended.
Dosage & Administration
Q3: How do I determine a starting dose for my in vivo experiment?
Determining the optimal dose requires balancing therapeutic efficacy with potential side effects. The primary goal is often to achieve a brain dopamine D2 receptor occupancy of 65-85%, which is considered clinically therapeutic in humans.[10] Due to the significantly shorter half-life of antipsychotics in rodents (4-6 times faster than in humans), the dosing strategy for acute versus chronic studies differs substantially.[11][12] For initial acute studies in rats, subcutaneous (s.c.) administration is common. Refer to the table below for suggested starting doses of various antipsychotics designed to achieve clinically comparable D2 occupancy.
Q4: How do I convert a human dose to a rodent dose?
Direct dose conversion based on body weight (mg/kg) is inaccurate. A more reliable method is allometric scaling, which is based on Body Surface Area (BSA).[13][14] The Human Equivalent Dose (HED) can be calculated from an animal dose, and vice-versa, using established conversion factors. To calculate the Animal Equivalent Dose (AED) from a human dose, multiply the human dose (in mg/kg) by the appropriate conversion factor from the table below.
Q5: What is the difference between acute and chronic dosing strategies?
This is a critical consideration for experimental design.
-
Acute Dosing: A single injection is suitable for studying immediate behavioral or physiological effects. However, a dose that is optimal for an acute study will result in low or negligible drug levels 24 hours later, making it unsuitable for chronic models.[11][12]
-
Chronic Dosing: To maintain clinically relevant D2 receptor occupancy over days or weeks, continuous administration via osmotic minipumps or repeated daily injections are necessary. Due to the rapid metabolism in rodents, the total daily dose for chronic studies may need to be approximately five times higher than the optimal single dose used in acute experiments to achieve stable, therapeutic trough levels.[11][12]
Q6: Which route of administration and formulation should I use?
The choice depends on the desired pharmacokinetic profile and study duration:
-
Oral (p.o.): Suitable for daily dosing, but bioavailability can be a concern due to first-pass metabolism.[5]
-
Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection: Common for acute studies, providing rapid absorption.
-
Intramuscular (i.m.) Injection: Often used for depot formulations. Zuthis compound is available in different injectable forms:
Troubleshooting Guide
Q7: My animals are heavily sedated after dosing. What should I do?
Sedation is a known side effect of this compound, particularly at higher doses.[1][17]
-
Dose Reduction: This is the most straightforward solution. Lower the dose to the minimum required to achieve the desired therapeutic effect.
-
Acclimatization: For chronic studies, tolerance to the sedative effects often develops rapidly.[6] Allow for an acclimatization period after the initial doses.
-
Timing of Behavioral Testing: Conduct behavioral tests when the sedative effects have subsided but the therapeutic effects are still present.
Q8: I am observing extrapyramidal symptoms (EPS) like catalepsy or motor rigidity. How can I mitigate this?
EPS are linked to high D2 receptor occupancy.
-
Confirm Dose: Double-check your dose calculations, especially when converting from human doses or preparing solutions.
-
Lower the Dose: High D2 occupancy (>85-90%) increases the risk of EPS. Reducing the dose can alleviate these side effects while maintaining therapeutic occupancy (65-85%).
-
Consider the Isomer: Ensure you are using the correct dose, remembering that this compound is half as potent as Zuthis compound.[1]
Q9: I am not seeing the expected therapeutic effect in my behavioral model. What could be wrong?
-
Insufficient Dose/Occupancy: For chronic studies, an acute dosing regimen is likely insufficient. The dose may be too low to achieve and maintain adequate D2 receptor occupancy due to rapid metabolism in rodents.[11][12] Consider increasing the dose or using a continuous delivery method like an osmotic minipump.
-
Timing of Assessment: The peak effect of the drug depends on the formulation and route of administration. Ensure your behavioral testing window aligns with the drug's peak plasma concentration and receptor occupancy. For example, the peak for Zuthis compound Acetate is around 24-48 hours post-injection.[15][18]
-
Metabolism: this compound is metabolized by CYP2D6 and CYP3A4.[6][19] Co-administration of other compounds that induce or inhibit these enzymes can alter this compound's plasma levels and efficacy.
Quantitative Data Summary
Table 1: Receptor Binding Profile of Zuthis compound
| Receptor Target | Affinity | Primary Effect |
|---|---|---|
| Dopamine D1 | High | Antipsychotic Effects |
| Dopamine D2 | High | Antipsychotic Effects, risk of EPS |
| Serotonin 5-HT2 | High | May contribute to antipsychotic effects |
| Alpha-1 Adrenergic | High | May cause sedation, orthostatic hypotension |
| Histamine H1 | Weak | Sedative effects |
| Muscarinic Cholinergic | None | Low risk of anticholinergic side effects |
Table 2: Recommended Single Subcutaneous (s.c.) Doses in Rats to Achieve Clinically Comparable D2 Receptor Occupancy
| Antipsychotic | Dose Range (mg/kg) |
|---|---|
| Haloperidol | 0.04 - 0.08 |
| Olanzapine | 1.0 - 2.0 |
| Risperidone | 0.5 - 1.0 |
| Quetiapine | 10.0 - 25.0 |
| Clozapine | 5.0 - 15.0 |
Note: This table provides context for typical antipsychotic doses used in preclinical research to achieve therapeutic D2 occupancy. While a specific dose for this compound is not listed in this key study, these comparators provide a valuable reference point. Source:[11][12]
Table 3: Dose Conversion Between Humans and Common Preclinical Species (To calculate Animal Equivalent Dose (AED) in mg/kg, multiply the Human dose in mg/kg by the factor below)
| Species | Body Weight (kg) | Body Surface Area (m²) | Kₘ Factor¹ | Conversion Factor (Human to Animal) |
|---|---|---|---|---|
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.50 | 20 | 1.9 |
¹Kₘ factor = Body Weight (kg) / Body Surface Area (m²). The conversion factor is the ratio of Kₘ values (Kₘ Animal / Kₘ Human) multiplied by their body weight ratios, simplified for direct multiplication. Source:[13][20][21]
Visualizations
Caption: Simplified signaling pathway for this compound.
Caption: General experimental workflow for acute preclinical studies.
Caption: Logic diagram for selecting an appropriate dosing strategy.
Detailed Experimental Protocols
Protocol 1: Amphetamine-Induced Hyperactivity (AIH) Model
This model is widely used to screen for antipsychotic efficacy by measuring a drug's ability to block the stimulant effects of amphetamine, which are mediated by dopamine release.[22]
1. Animals and Acclimatization:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Housing: House 2-3 per cage with ad libitum access to food and water. Maintain on a 12h light/dark cycle.
-
Acclimatization: Allow at least one week of acclimatization to the facility before any procedures. Handle animals daily for 3-4 days prior to testing.
2. Experimental Groups:
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + D-Amphetamine
-
Group 3: this compound (Test Dose 1) + D-Amphetamine
-
Group 4: this compound (Test Dose 2) + D-Amphetamine
3. Drug Preparation and Administration:
-
Vehicle: 0.9% Saline with 1-2 drops of Tween 80.
-
This compound (or Zuthis compound): Dissolve in vehicle. Doses should be selected based on pilot studies or literature.
-
D-Amphetamine: Dissolve in 0.9% Saline. A typical dose is 1.0 - 1.5 mg/kg, i.p.
-
Administration Protocol:
-
Administer this compound or Vehicle via s.c. injection (Time = -30 min).
-
Administer D-Amphetamine or Saline via i.p. injection (Time = 0 min).
-
4. Behavioral Testing:
-
Apparatus: Open field arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software to measure locomotor activity.
-
Procedure:
-
Place animals in the open field arena immediately after the second injection (amphetamine/saline).
-
Record locomotor activity (total distance traveled, rearing counts) for 60-90 minutes.
-
Habituation to the arena is generally not performed on the test day to capture the full novelty- and drug-induced response.
-
5. Data Analysis:
-
Analyze data in time bins (e.g., 5-minute intervals) and as a total cumulative score.
-
Use a one-way or two-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to compare between-group differences.
-
A significant reduction in locomotor activity in the this compound + Amphetamine group compared to the Vehicle + Amphetamine group indicates antipsychotic-like efficacy.
Protocol 2: Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a process that is deficient in schizophrenic patients. This model assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus. Antipsychotics can restore PPI deficits.[22]
1. Animals and Acclimatization:
-
As described in Protocol 1.
2. Experimental Groups:
-
PPI can be assessed as a baseline measure or after inducing a deficit with a psychomimetic agent like phencyclidine (PCP) or dizocilpine (MK-801).
-
Example Groups (for reversal of a deficit):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + MK-801
-
Group 3: this compound + MK-801
-
3. Drug Preparation and Administration:
-
MK-801: Dissolve in 0.9% Saline. A typical dose to disrupt PPI in rats is 0.1 - 0.2 mg/kg, s.c.
-
Administration Protocol:
-
Administer this compound or Vehicle (Time = -30 min).
-
Administer MK-801 or Vehicle (Time = -15 min).
-
Begin PPI testing (Time = 0 min).
-
4. Behavioral Testing:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Procedure:
-
Place the animal in the startle chamber and allow a 5-minute acclimatization period with background white noise (e.g., 65-70 dB).
-
The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse Alone: A strong startling stimulus (e.g., 120 dB burst of white noise for 40 ms).
-
Prepulse + Pulse: A weak, non-startling prepulse (e.g., 75-85 dB for 20 ms) presented 100 ms before the pulse.
-
No Stimulus: Background noise only, to measure baseline movement.
-
-
A typical session includes an initial block of pulse-alone trials to establish a stable startle response, followed by the main session with all trial types.
-
5. Data Analysis:
-
The primary measure is % PPI , calculated as:
-
% PPI = 100 - [(Startle Amplitude on Prepulse+Pulse Trial / Startle Amplitude on Pulse-Alone Trial) x 100]
-
-
Use a two-way ANOVA (Treatment x Prepulse Intensity) to analyze the data.
-
A significant reversal of the MK-801-induced deficit in %PPI by this compound indicates therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Zuthis compound Hydrochloride? [synapse.patsnap.com]
- 6. Zuthis compound - Wikipedia [en.wikipedia.org]
- 7. Cis(Z)-clopenthixol and this compound in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zuthis compound and Zuthis compound Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 9. Zuthis compound decanoate for schizophrenia and other serious mental illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central D1- and D2-receptor occupancy during antipsychotic drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antipsychotic dosing in preclinical models is often unrepresentative of the clinical condition: a suggested solution based on in vivo occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. Conversion between animals and human [targetmol.com]
- 14. jbclinpharm.org [jbclinpharm.org]
- 15. lundbeck.com [lundbeck.com]
- 16. Pharmacokinetic studies on this compound decanoate; a comparison with this compound in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacology of cis(Z)-clopenthixol decanoate, a depot neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics of three different injectable zuthis compound preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Characterisation of zuthis compound metabolism by in vitro and therapeutic drug monitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. archives.ijper.org [archives.ijper.org]
- 21. jkom.org [jkom.org]
- 22. psychogenics.com [psychogenics.com]
Troubleshooting off-target effects of Clopenthixol in neuronal cell lines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for managing the off-target effects of Clopenthixol in neuronal cell lines.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary and major off-target receptors of this compound?
A: this compound is a typical antipsychotic of the thioxanthene class.[1][2] Its primary therapeutic action is antagonism of dopamine D1 and D2 receptors.[1][3][4][5] However, it also possesses significant affinity for several other receptors, which are responsible for its off-target effects. These include serotonin (5-HT2), alpha-1-adrenergic, and to a lesser extent, histamine H1 receptors.[1][2][5] Its affinity for muscarinic cholinergic and alpha-2-adrenergic receptors is notably lower.[1][2]
Q2: My neuronal cells exhibit unexpected cytotoxicity and reduced viability after this compound treatment. What is the likely cause and how can I troubleshoot this?
A: Unexpected cytotoxicity is a common issue that can stem from several factors, including excessively high concentrations or off-target receptor interactions that trigger apoptotic pathways in specific neuronal cell lines.
Troubleshooting Steps:
-
Confirm Optimal Concentration: Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 (cytotoxic concentration 50%). Always use the lowest concentration that achieves the intended primary target effect. Recent studies have shown that this compound can induce apoptosis and cell cycle arrest at certain concentrations in various cell lines.[6]
-
Assess Cell Viability: Use multiple viability assays to confirm the cytotoxic effect. An MTT or XTT assay can measure metabolic activity, while a Trypan Blue exclusion assay or a live/dead stain (e.g., Calcein-AM/Ethidium Homodimer) will assess membrane integrity.
-
Investigate Apoptosis: If cytotoxicity is confirmed, investigate markers of apoptosis. A Western blot for cleaved caspase-3 or a TUNEL assay can indicate if the cells are undergoing programmed cell death.[6]
-
Control for Off-Target Pathways: If apoptosis is occurring, consider if it's mediated by an off-target receptor. For example, antagonizing certain serotonin or adrenergic receptors can impact cell survival pathways. Try co-treating with highly selective antagonists for the main off-target receptors (e.g., a selective 5-HT2A antagonist) to see if the cytotoxic effect is rescued.
dot
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Q3: I am observing changes in neuronal morphology (e.g., neurite outgrowth, cytoskeletal organization) that do not seem related to dopamine receptor blockade. Why?
A: Changes in cell morphology are often tied to the reorganization of the cellular cytoskeleton. While dopamine signaling can influence these processes, this compound's off-targets, particularly 5-HT2 and alpha-adrenergic receptors, are strongly linked to signaling pathways that regulate cytoskeletal dynamics, such as the Rho family of small GTPases. Antipsychotics have been shown to induce cytoskeleton reorganization in both glial and neuronal cells.[7]
Troubleshooting Steps:
-
Visualize the Cytoskeleton: Use immunocytochemistry (ICC) to stain for key cytoskeletal components like F-actin (using Phalloidin) and microtubules (using an anti-tubulin antibody). This will allow you to visualize and quantify any changes in cell shape, neurite length, or branching.
-
Analyze Signaling Pathways: Investigate signaling pathways known to regulate the cytoskeleton. A Western blot for key proteins in the Rho/ROCK pathway (e.g., RhoA, ROCK1, phosphorylated MLC2) can reveal if these pathways are being aberrantly modulated.[7]
-
Use Control Compounds: To isolate the effect, compare the morphological changes induced by this compound to those induced by a highly selective D2 antagonist and a highly selective 5-HT2A antagonist. If the changes more closely resemble those from the 5-HT2A antagonist, it points to an off-target effect.
Q4: How can I design my experiments to minimize or control for this compound's off-target effects from the outset?
A: Proactively designing experiments to account for off-target effects is critical for generating clean, interpretable data. This involves careful selection of controls, cell lines, and drug concentrations.
Key Considerations for Experimental Design:
-
Concentration: Use the lowest possible concentration of this compound that effectively engages the primary target (D2 receptors) without significantly engaging lower-affinity off-targets.
-
Control Compounds: Include parallel experiments with compounds that are highly selective for this compound's primary and off-target receptors. This allows you to attribute observed effects to specific receptor interactions.
-
Cell Line Selection: Use neuronal cell lines with well-characterized receptor expression profiles. For example, if you want to avoid serotonergic effects, you could use a cell line with low or no endogenous 5-HT2A receptor expression. Alternatively, CRISPR/Cas9 can be used to knock out specific off-target receptors.
-
Rescue Experiments: If an off-target effect is suspected, perform a "rescue" experiment by co-administering a selective antagonist for the suspected off-target receptor. If the phenotype reverts, it provides strong evidence for that off-target interaction.
dot
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Zuthis compound Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Zuthis compound Hydrochloride? [synapse.patsnap.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Antipsychotic drugs induce cell cytoskeleton reorganization in glial and neuronal cells via Rho/Cdc42 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Clopenthixol-Induced Sedation in Rodent Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing clopenthixol-induced sedation in behavioral studies with rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce sedation?
A1: this compound is a typical antipsychotic drug belonging to the thioxanthene class.[1] It induces sedation primarily through its antagonist activity at dopamine D1 and D2 receptors in the central nervous system.[2][3] This blockade of dopamine neurotransmission leads to a calming effect and a reduction in motor activity. While it has a high affinity for dopamine receptors, it also interacts with other receptors, including alpha-1-adrenergic and 5-HT2 receptors, which may contribute to its sedative and other behavioral effects.[3]
Q2: What is the difference between this compound and zuthis compound?
A2: this compound is a mixture of two geometric isomers: the cis(Z) and trans(E) forms. Zuthis compound is the pure cis(Z) isomer and is the pharmacologically active form responsible for the antipsychotic and sedative effects.[1] In research, zuthis compound is more commonly used to ensure specificity of action.[1]
Q3: What is the typical onset and duration of sedation after this compound administration in rodents?
A3: The onset of sedation after a single injection of zuthis compound acetate is rapid, with a significant reduction in psychotic symptoms and transient dose-dependent sedation occurring quickly.[4] The sedative effects are noticeable within 2 hours, reach their maximum at about 8 hours, and then gradually decline.[4] The decanoate formulation has a much longer duration of action, with a slower onset.[5]
Q4: What are the common behavioral tests used to measure this compound-induced sedation in rodents?
A4: Common behavioral tests include:
-
Open Field Test: Measures general locomotor activity, exploratory behavior, and anxiety. A decrease in distance traveled and rearing frequency can indicate sedation.
-
Elevated Plus Maze: Primarily for assessing anxiety, but locomotor activity (total arm entries) can also be used as a measure of sedation.
-
Rotarod Test: Assesses motor coordination and balance. A reduced latency to fall from the rotating rod can indicate sedative or motor-impairing effects.
-
Behavioral Scoring Scales: Subjective or semi-quantitative scales are used to rate the degree of sedation based on posture, activity level, and responsiveness to stimuli.
Troubleshooting Guide
Issue 1: High variability in the level of sedation observed between animals.
| Potential Cause | Troubleshooting Steps |
| Genetic Strain Differences | Different rodent strains can exhibit varied sensitivity to drugs. Ensure you are using a consistent strain for your experiments. If comparing strains, be aware of potential baseline differences in activity and drug metabolism. |
| Age and Sex Differences | Drug metabolism and sensitivity can vary with age and sex. Use animals of a consistent age and sex. If using both sexes, analyze the data separately. |
| Environmental Factors | Noise, light intensity, and handling stress can all affect an animal's baseline arousal and response to a sedative. Conduct experiments in a quiet, controlled environment with consistent lighting. Handle animals gently and habituate them to the testing room and equipment before the experiment.[6] |
| Inconsistent Drug Administration | Inaccurate dosing or improper injection technique can lead to variable drug absorption. Ensure accurate calculation of doses based on individual animal weight. Use consistent and proper injection techniques (e.g., intraperitoneal, subcutaneous). |
| Circadian Rhythm | Rodents are nocturnal, and their activity levels and drug metabolism can vary depending on the time of day. Conduct experiments at the same time each day to minimize circadian effects.[6] |
Issue 2: Sedation is too deep or not pronounced enough at the intended dose.
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosage | The effective dose of this compound can vary between species (rat vs. mouse) and even strains. Conduct a pilot study with a dose-response curve to determine the optimal dose for your specific experimental conditions. |
| Drug Formulation and Vehicle | The vehicle used to dissolve this compound can affect its solubility and bioavailability. Ensure the drug is fully dissolved. Common vehicles include sterile water or saline. For depot formulations, a vegetable oil-based vehicle like Viscoleo is used.[7] |
| Metabolic Differences | Individual differences in drug metabolism can lead to varied responses. While difficult to control completely, using a sufficient number of animals per group can help to mitigate the impact of individual outliers. |
Issue 3: Observed behavioral effects are not consistent with sedation (e.g., hyperactivity, stereotypy).
| Potential Cause | Off-Target Effects |
| Dopamine Receptor Supersensitivity | Chronic administration of dopamine antagonists like this compound can lead to an upregulation of dopamine receptors. This can result in paradoxical effects upon drug withdrawal or in response to other stimuli. |
| Interaction with Other Neurotransmitter Systems | This compound also has affinity for other receptors, which could lead to complex behavioral outputs depending on the dose and the specific behavioral test. |
| Dose-Dependent Biphasic Effects | Some drugs can have stimulant effects at low doses and sedative effects at higher doses. Review the literature for dose-response studies of this compound for your specific behavioral measure. |
Quantitative Data
Table 1: Reported Doses of Zuthis compound and Observed Effects in Rodents
| Species | Dose (mg/kg) | Route | Observed Effect | Behavioral Test | Reference |
| Mouse | 0.2 | Not specified | Decrease in offensive behaviors without impairing motor activity. | Agonistic behavior | [4] |
| Mouse | 0.4 | Not specified | Decrease in offensive behaviors with a marked increase in immobility. | Agonistic behavior | [4] |
| Rat | 0.7 and 1.4 | i.p. | No significant effect on ambulatory activity. | Open Field Test | [8] |
Note: Data on specific dose-response for sedation is limited in the reviewed literature. Researchers are encouraged to perform pilot studies to determine the optimal dose for their experimental model.
Table 2: Pharmacokinetic Parameters of Zuthis compound in Rodents
| Species | Formulation | Half-life | Time to Maximum Concentration (Tmax) | Reference |
| Rat/Dog | Decanoate (i.m. in oil) | 4-5 days (release from depot) | - | [6] |
| Human | Acetate (injection) | - | 36 hours (average) | [4] |
| Human | Oral | ~20 hours | ~4 hours | [4] |
Experimental Protocols
Protocol 1: Administration of this compound (Intraperitoneal Injection)
Materials:
-
Zuthis compound dihydrochloride
-
Sterile saline (0.9% NaCl) or sterile water for injection
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Drug Preparation:
-
Calculate the required amount of zuthis compound dihydrochloride based on the desired dose and the number and weight of the animals.
-
Dissolve the drug in sterile saline or water to the desired concentration. Use a vortex mixer to ensure it is fully dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh each animal immediately before injection to ensure accurate dosing.
-
Gently restrain the rodent. For mice, scruff the neck and secure the tail. For rats, a two-person handling method may be safer.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 15-30 degree angle.
-
Aspirate slightly to ensure you have not entered a blood vessel or organ.
-
Inject the calculated volume smoothly.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Assessment of Sedation using the Open Field Test
Materials:
-
Open field arena (e.g., a square or circular arena with high walls)
-
Video camera and tracking software (optional, but recommended for accurate data collection)
-
70% ethanol for cleaning
Procedure:
-
Habituation:
-
Bring the animals to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.
-
-
Drug Administration:
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 30-60 minutes).
-
-
Testing:
-
Gently place the animal in the center of the open field arena.
-
Start the recording and allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
After the test, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between each animal to remove any olfactory cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Exploratory Behavior: Time spent in the center versus the periphery of the arena, rearing frequency.
-
A significant decrease in these parameters in the this compound-treated group compared to the vehicle control group is indicative of sedation.
-
Visualizations
Caption: Workflow for a typical rodent behavioral study assessing this compound-induced sedation.
Caption: Simplified diagram of this compound's antagonism of D2 receptors leading to sedation.
Caption: A logical workflow for troubleshooting variability in this compound-induced sedation.
References
- 1. Use of Rodent Sedation Tests to Evaluate Midazolam and Flumazenil in Green Iguanas (Iguana iguana) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Zuthis compound facilitates memory retrieval in rats: possible involvement of noradrenergic and serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lundbeck.com [lundbeck.com]
- 7. Zuthis compound acetate (5% in 'Viscoleo'): single-dose treatment for acutely disturbed psychotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Acting Injectable Clopenthixol in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing long-acting injectable (LAI) clopenthixol decanoate in their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during preclinical research with this compound LAI.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Unexpected Pharmacokinetic (PK) Profiles | - Improper injection technique leading to variable absorption.- Individual differences in animal metabolism.- Issues with formulation stability or dose preparation. | - Ensure consistent, deep intramuscular injection into the same muscle group for all subjects.- Increase the number of animals per group to account for biological variability.- Prepare fresh dilutions for each experiment and ensure the oil vehicle is at room temperature before drawing up the dose. |
| Significant Injection Site Reactions (e.g., inflammation, nodules) | - Irritation from the oil vehicle or the drug itself.- Too large an injection volume for the muscle mass of the animal.- Superficial injection instead of deep intramuscular. | - Rotate injection sites if repeated dosing is necessary.- For small animals, consider dividing larger doses into two separate injection sites.- Ensure the needle is of sufficient length to reach deep into the muscle tissue. A cross-sectional survey found that 17% of patients receiving depot medication experienced clinically significant injection site reactions[1][2][3]. |
| Oversedation or Excessive Extrapyramidal Symptoms (EPS) in Animal Models | - Dose is too high for the specific species or strain.- Co-administration of other CNS-active agents.- Individual animal sensitivity. | - Conduct a dose-ranging study to determine the optimal dose that achieves the desired therapeutic effect without excessive side effects.- Review all concomitant medications for potential pharmacodynamic interactions.- Monitor animals closely after injection and exclude any that show signs of excessive distress from the study. In animal models, high doses of this compound decanoate have been shown to induce catalepsy[4]. |
| Difficulty in Quantifying this compound Levels in Biological Samples | - Inadequate sensitivity of the analytical method.- Poor extraction recovery from the biological matrix (e.g., plasma, brain tissue).- Interference from metabolites or endogenous compounds. | - Utilize a highly sensitive method such as LC-MS/MS for quantification.- Optimize the sample preparation method (e.g., liquid-liquid extraction, solid-phase extraction) to improve recovery.- Ensure chromatographic separation of this compound from its metabolites. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: How should I prepare a dose of this compound decanoate LAI for a small animal like a rat? A1: The commercial formulation of this compound decanoate is typically 200 mg/mL in a vegetable oil (Viscoleo)[5][6]. For small animals, this will likely need to be diluted to achieve the desired dose in a manageable injection volume (typically <0.5 mL for a rat). Use a sterile, inert oil vehicle for dilution. It is crucial to ensure thorough mixing to achieve a homogenous solution.
-
Q2: What is the recommended injection site in rodents? A2: For rats and mice, the gluteal muscle is a common site for intramuscular injections. Ensure the injection is administered deep into the muscle to facilitate proper depot formation and minimize local irritation.
-
Q3: How stable is the this compound decanoate formulation once the ampoule is opened? A3: For sterility reasons, it is best practice to use the solution immediately after opening the ampoule. If dilution is required, prepare it fresh for each experiment. The unopened product should be stored protected from light[6].
Pharmacokinetics and Metabolism
-
Q4: What are the key pharmacokinetic parameters of this compound decanoate in common research animals? A4: this compound decanoate exhibits "flip-flop" kinetics, where the absorption rate is slower than the elimination rate[7]. The half-life is primarily determined by the slow release from the oil depot. After intramuscular injection, the ester is slowly hydrolyzed to the active compound, zuthis compound[8][9].
Parameter Human Dog Rat Time to Peak Plasma Concentration (Tmax) 3-7 days[9] ~4 days Not specified, but depot effect demonstrated[8] Apparent Half-life (t½) ~19 days[10][11] 4-5 days (release from depot)[8] Not specified Metabolism Sulphoxidation, side-chain N-dealkylation, glucuronic acid conjugation[10]. Primarily by CYP2D6 and CYP3A4. Dealkylation of the side chain, S-oxide and N-oxide formation[8]. Dealkylation of the side chain, S-oxide and N-oxide formation[8]. Route of Elimination Primarily feces, ~10% in urine[10][12]. Predominantly fecal excretion[8]. Predominantly fecal excretion[8]. -
Q5: Are the metabolites of this compound pharmacologically active? A5: The metabolites of zuthis compound are reported to be devoid of pharmacological activity[10].
Mechanism of Action
-
Q6: What is the primary mechanism of action of this compound? A6: this compound is a typical antipsychotic of the thioxanthene class. Its primary mechanism of action is the antagonism of dopamine D1 and D2 receptors[10][12][13][14][15]. It also has a high affinity for alpha-1 adrenergic and serotonin 5-HT2 receptors, with weaker antihistamine (H1) and anticholinergic effects[10][12].
Experimental Protocols
Protocol: Quantification of this compound in Rat Plasma and Brain Tissue via LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized in your laboratory.
-
Sample Preparation (Plasma):
-
To 100 µL of rat plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform liquid-liquid extraction by adding 500 µL of an organic solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Sample Preparation (Brain Tissue):
-
Accurately weigh a portion of the brain tissue (e.g., 100 mg).
-
Homogenize the tissue in a suitable buffer.
-
Add an internal standard.
-
Perform protein precipitation by adding acidified acetonitrile. Vortex and centrifuge.
-
For further cleanup and to remove phospholipids, a solid-phase extraction (SPE) or a specific phospholipid removal plate can be used[16].
-
Elute the analyte and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: A C8 or C18 column is typically used (e.g., KNAUER C18, 250 mm x 4.6 mm, 5µm)[17].
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1 M sodium acetate buffer at pH 4.3 or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is common[16][17].
-
Flow Rate: Typically around 0.8-1.0 mL/min[17].
-
Detection: Tandem mass spectrometry (MS/MS) with positive electrospray ionization (ESI+).
-
Monitoring: Use Multiple Reaction Monitoring (MRM) mode for quantification, monitoring at least two transitions for the analyte and one for the internal standard to ensure specificity.
-
Visualizations
References
- 1. [A new injectable delayed-action neuroleptic with sedative and antipsychotic action: cis-(Z)-clopenthixol decanoate. Clinical trials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zuthis compound decanoate for schizophrenia and other serious mental illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of cis(Z)-clopenthixol decanoate, a depot neuroleptic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lundbeck.com [lundbeck.com]
- 6. medicines.org.uk [medicines.org.uk]
- 7. youtube.com [youtube.com]
- 8. Pharmacokinetic studies on this compound decanoate; a comparison with this compound in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound and flupenthixol depot preparations in outpatient schizophrenics. III. Serum levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Zuthis compound Hydrochloride? [synapse.patsnap.com]
- 15. This compound | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Screening and quantification of antipsychotic drugs in human brain tissue by liquid chromatography-tandem mass spectrometry: application to postmortem diagnostics of forensic interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Accounting for Clopenthixol Metabolites in Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacokinetics of clopenthixol and its active isomer, zuthis compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of this compound?
A1: this compound, and more specifically its pharmacologically active cis(Z)-isomer, zuthis compound, is primarily metabolized in the liver through three main pathways:
-
Sulphoxidation: The addition of an oxygen atom to the sulfur atom in the thioxanthene ring.
-
N-dealkylation: The removal of the alkyl side chain.
-
Glucuronic acid conjugation: The attachment of glucuronic acid to the molecule, which increases its water solubility and facilitates excretion.[1][2]
The resulting metabolites are generally considered to be devoid of pharmacological activity.[1][3]
Q2: Which cytochrome P450 (CYP) enzymes are responsible for this compound metabolism?
A2: In vitro and clinical studies have demonstrated that zuthis compound is primarily metabolized by CYP2D6 and CYP3A4.[4][5][6][7] Co-administration of drugs that inhibit or induce these enzymes can significantly alter plasma concentrations of zuthis compound.[5]
Q3: What are the main metabolites of this compound that should be monitored in pharmacokinetic studies?
A3: The two primary metabolites that are often monitored are:
-
N-desmethylthis compound (or N-dealkylated metabolite): Formed via the N-dealkylation of the side chain.
-
This compound sulfoxide: Formed via the sulphoxidation pathway.
While these metabolites are considered inactive, quantifying them can provide a more complete picture of the drug's disposition and metabolism. In some cases, elevated levels of a metabolite may indicate altered metabolic pathways.[8]
Q4: Are the metabolites of this compound pharmacologically active?
A4: The metabolites of zuthis compound are reported to be devoid of pharmacological activity.[1][3] The antipsychotic effect is attributed to the parent compound, specifically the cis(Z)-isomer, zuthis compound.[9][10]
Troubleshooting Guides
Issue 1: High Inter-individual Variability in Plasma Concentrations
Problem: You are observing significant differences in the plasma concentrations of this compound among study subjects, even at the same dose.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Genetic Polymorphisms in CYP2D6 | Genotype subjects for CYP2D6 to identify poor, intermediate, extensive, and ultra-rapid metabolizers. This can help explain variability in drug clearance. |
| Concomitant Medications | Carefully screen subjects for the use of medications that are known inhibitors or inducers of CYP2D6 and CYP3A4.[5] Examples include certain antidepressants (fluoxetine, paroxetine) and anticonvulsants (carbamazepine).[5] |
| Poor Medication Adherence (for oral formulations) | For oral zuthis compound studies, consider therapeutic drug monitoring to ensure compliance.[11] |
| Differences in Formulation Bioavailability | Ensure consistent administration of the correct formulation (e.g., oral dihydrochloride, short-acting acetate injection, or long-acting decanoate injection), as their pharmacokinetic profiles differ significantly.[3][4][12] |
Issue 2: Difficulty in Quantifying this compound Metabolites
Problem: You are unable to detect or accurately quantify this compound metabolites, such as N-desmethylthis compound or the sulfoxide, in your biological samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Assay Sensitivity | The concentrations of metabolites may be very low.[13] Consider using a more sensitive analytical method, such as LC-MS/MS, which is the gold standard for metabolite analysis.[14] An older but sensitive method involves HPLC with post-column photochemical derivatization and fluorescence detection.[13] |
| Metabolite Instability | Metabolites can be less stable than the parent drug. Ensure proper sample collection, handling, and storage procedures to prevent degradation. This includes using appropriate anticoagulants, prompt centrifugation to separate plasma, and storage at -80°C. |
| Inefficient Extraction | The extraction method may not be optimal for the metabolites, which can have different physicochemical properties than the parent drug. Validate your extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) for both the parent drug and the key metabolites.[15] |
| Matrix Effects in LC-MS/MS | Endogenous components in biological matrices (plasma, urine) can interfere with the ionization of the analytes, leading to signal suppression or enhancement. Use a stable isotope-labeled internal standard for both the parent drug and metabolites to compensate for matrix effects. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Zuthis compound Formulations
| Parameter | Oral Zuthis compound | Zuthis compound Acetate (IM) | Zuthis compound Decanoate (IM) |
| Bioavailability | ~49%[4] | N/A | N/A |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours[11] | 24-48 hours[3][6] | 3-7 days[7] |
| Elimination Half-life (t½) | ~20 hours[1][4][11] | N/A (duration of action 2-3 days)[12] | ~19 days[1][7][16] |
| Apparent Volume of Distribution (Vd) | ~20 L/kg[17] | N/A | N/A |
| Protein Binding | ~98%[4][17] | ~98% | ~98% |
Table 2: Analytical Method Detection Limits
| Analyte | Method | Matrix | Limit of Detection (LOD) |
| Zuthis compound | HPLC with photochemical derivatization and fluorescence detection | Plasma, Urine | 0.05 ng/mL[13] |
| N-dealkylated metabolite | HPLC with photochemical derivatization and fluorescence detection | Plasma, Urine | 0.2 ng/mL[13] |
Experimental Protocols
Protocol 1: Quantification of Zuthis compound and N-desmethylthis compound using HPLC with Fluorescence Detection
This method is based on the procedure described by Hansen & Hansen (1994).[13]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 solid-phase extraction (SPE) cartridge.
-
Load 1 mL of plasma or urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute zuthis compound and its metabolite with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: An ion-pairing agent in a suitable buffer/organic solvent mixture.
-
Flow Rate: Typically 1.0 mL/min.
-
Post-Column Photochemical Derivatization: Pass the column effluent through a photochemical reactor to convert the thioxanthene structures into highly fluorescent thioxanthones.
-
Fluorescence Detection: Excite the derivatized compounds at 260 nm and measure the emission at 435 nm.[13]
-
-
Quantification:
-
Generate a standard curve using known concentrations of zuthis compound and its N-dealkylated metabolite.
-
Calculate the concentration in the unknown samples by interpolating from the standard curve.
-
Visualizations
Caption: Metabolic pathways of this compound.
Caption: Workflow for metabolite quantification.
Caption: Troubleshooting high data variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lundbeck.com [lundbeck.com]
- 4. Zuthis compound - Wikipedia [en.wikipedia.org]
- 5. Characterisation of zuthis compound metabolism by in vitro and therapeutic drug monitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zuthis compound and Zuthis compound Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 7. Pharmacokinetic Characteristics of Long-Acting Injectable Antipsychotics for Schizophrenia: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zuthis compound decanoate in schizophrenia: serum levels and clinical state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Cis(Z)-clopenthixol and this compound in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zuthis compound dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychiatry.ru [psychiatry.ru]
- 13. Determination of zuthis compound and its main N-dealkylated metabolite in biological fluids using high-performance liquid chromatography with post-column photochemical derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 15. ijisrt.com [ijisrt.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.hres.ca [pdf.hres.ca]
Technical Support Center: Refinement of Clopenthixol Administration Protocols for Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Clopenthixol in chronic experimental studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chronic administration of this compound and its long-acting ester, this compound Decanoate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Excessive Sedation or Ataxia | - Initial response to the drug.- Dose is too high for the specific animal model or individual animal.- Rapid absorption from the injection site. | - Dose Adjustment: Lower the subsequent dose by 20-30% and monitor the animal's behavior closely.- Acclimatization: Sedation is often more pronounced after the initial doses and may decrease with repeated administration as tolerance develops.[1] Allow for an acclimatization period of a few days after the first injection before starting behavioral experiments.- Injection Technique: For depot injections, ensure deep intramuscular or subcutaneous administration to allow for slow and consistent release. |
| Extrapyramidal Side Effects (EPS) (e.g., tremors, rigidity, abnormal posturing) | - Dopamine D2 receptor blockade in the nigrostriatal pathway.- Dose is too high. | - Dose Reduction: This is the most effective way to mitigate EPS. A lower, consistent dose is often better tolerated for chronic studies.- Behavioral Monitoring: Implement a regular, standardized scoring system to quantify EPS and determine the dose-effect relationship in your specific model.- Consider a different administration protocol: Continuous, low-dose administration may be better tolerated than intermittent high doses. |
| Local Site Reactions at Injection Point (for depot formulations) | - Irritation from the oil vehicle or the drug itself.- Injection volume is too large for the site.- Injection is not sufficiently deep. | - Injection Volume: For rats, the maximum volume for a single intramuscular injection site is 0.3 mL, and for mice, it is 0.05 mL.[2] For subcutaneous injections, up to 5-10 mL/kg for rats and 5 mL/kg for mice is generally acceptable, but it's recommended to use the smallest effective volume.[2][3] If a larger volume is necessary, consider splitting the dose between two sites.[4]- Alternate Injection Sites: Rotate the injection sites for subsequent administrations to minimize local irritation.- Injection Depth: Ensure deep intramuscular injection into a large muscle mass, such as the gluteal or quadriceps muscles, to minimize leakage and local reactions.[4] |
| Inconsistent Behavioral Effects | - Variability in drug absorption from the depot injection site.- Issues with the formulation (e.g., drug precipitation).- Individual animal metabolism differences. | - Standardized Injection Protocol: Ensure a consistent injection technique (depth, location, and volume) across all animals.- Formulation Check: Before each use, visually inspect the this compound Decanoate solution to ensure it is a clear, yellowish oil, free from particles.[4]- Increased Sample Size: A larger cohort of animals can help to account for individual variability in drug response. |
| Difficulty with Oral Administration (Gavage) | - Stress induced by the gavage procedure.- Poor solubility or palatability of the formulation. | - Proper Gavage Technique: Ensure personnel are well-trained in oral gavage to minimize stress and risk of injury to the animals.- Vehicle Selection: For oral administration of this compound hydrochloride, common vehicles include sterile water, 0.9% saline, or a 0.5% (w/v) solution of carboxymethyl cellulose in water.- Alternative Administration: If gavage is too stressful, consider voluntary oral administration by incorporating the drug into a palatable food or gel, though this may lead to less precise dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound Decanoate for a chronic study in rats?
A1: Based on preclinical studies, a starting point for chronic administration of this compound Decanoate in rats could be in the range of 10-25 mg/kg administered every 2-4 weeks. However, the optimal dose will depend on the specific research question and the behavioral endpoints being measured. It is crucial to conduct a dose-finding study to determine the lowest effective dose that produces the desired effect with minimal side effects.
Q2: How should I prepare this compound for oral administration in a chronic study?
A2: this compound is available as a hydrochloride salt for oral use. To prepare it for administration to rodents, it can be dissolved in sterile water or 0.9% saline. If the compound has limited solubility, a suspension can be made using a vehicle such as 0.5% (w/v) carboxymethyl cellulose. It is important to ensure the solution or suspension is homogeneous before each administration to guarantee consistent dosing.
Q3: Can I administer this compound Decanoate subcutaneously instead of intramuscularly?
A3: Yes, subcutaneous administration is a viable alternative to intramuscular injection for depot formulations in rodents and is often preferred as it is technically easier and can accommodate slightly larger volumes.[3] The absorption kinetics may differ slightly, so it is important to be consistent with the chosen route of administration throughout the study.
Q4: What are the signs of overdose in rodents, and what should I do?
A4: Signs of overdose can include profound sedation, ataxia, catalepsy, and potentially convulsions at very high doses.[4] If you suspect an overdose, provide supportive care to the animal, ensuring it has easy access to food and water. Document the observed signs and adjust the dosage downwards for subsequent administrations. In severe cases, consult with a veterinarian.
Q5: How long does it take for this compound Decanoate to reach steady-state concentrations in a chronic study?
A5: After intramuscular injection, the peak serum concentration of zuthis compound (the active metabolite of the decanoate ester) is typically reached between 3 to 7 days. With repeated injections, steady-state concentrations are generally achieved after the third or fourth administration.
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in Rats
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Weigh the this compound hydrochloride powder accurately.
-
Dissolve the powder in sterile water or 0.9% saline. If solubility is an issue, suspend it in 0.5% (w/v) carboxymethyl cellulose.
-
Ensure the final concentration allows for a dosing volume of 5-10 mL/kg.
-
Stir the solution or suspension thoroughly before each use.
-
-
Administration:
-
Gently restrain the rat.
-
Use a flexible oral gavage tube of the appropriate size for the animal's weight.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length.
-
Carefully insert the tube into the esophagus and deliver the dose.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Chronic Intramuscular Administration of this compound Decanoate in Mice
-
Preparation:
-
This compound Decanoate is typically supplied in an oil-based solution (e.g., 200 mg/mL).[4]
-
Warm the ampule to body temperature to reduce the viscosity of the oil, which will facilitate injection.
-
Draw the required volume into a sterile syringe with a 25-27 gauge needle.
-
-
Administration:
-
Restrain the mouse securely.
-
Identify the quadriceps or gluteal muscle of the hind limb.
-
Insert the needle into the muscle at a 90-degree angle.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly. The maximum recommended volume for a single intramuscular site in a mouse is 0.05 mL.[2]
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Alternate the injection leg for subsequent doses.
-
Data Presentation
Table 1: Summary of this compound Administration Parameters in Rodent Chronic Studies
| Parameter | Oral (this compound HCl) | Depot Injection (this compound Decanoate) |
| Animal Model | Rat, Mouse | Rat, Mouse |
| Typical Dose Range | 1-10 mg/kg/day | 10-50 mg/kg every 2-4 weeks |
| Vehicle | Water, Saline, 0.5% CMC | Medium-chain triglycerides (as supplied) |
| Route of Administration | Oral gavage | Intramuscular (IM) or Subcutaneous (SC) |
| Maximum Injection Volume (per site) | N/A | Mouse: 0.05 mL (IM), 0.1 mL (SC)Rat: 0.3 mL (IM), 1-2 mL (SC)[2] |
| Frequency | Daily | Every 2-4 weeks |
| Potential Side Effects | Sedation, catalepsy | Sedation, extrapyramidal symptoms, local injection site reactions |
Visualizations
Signaling Pathways of this compound
Caption: this compound's mechanism of action via antagonism of D1 and D2 dopamine receptors.
Experimental Workflow for Chronic this compound Decanoate Study
References
Validation & Comparative
A Comparative Analysis of Clopenthixol and Haloperidol on Dopamine D2 Receptor Occupancy via PET Studies
A comprehensive review for researchers and drug development professionals on the dopamine D2 receptor occupancy of two key antipsychotics, clopenthixol and haloperidol, as determined by Positron Emission Tomography (PET) imaging.
This guide provides a detailed comparison of this compound and haloperidol, focusing on their interaction with the dopamine D2 receptor, a primary target for antipsychotic medications. Through a synthesis of data from various PET scan studies, this document presents a quantitative and methodological overview to inform preclinical and clinical research.
Quantitative Comparison of D2 Receptor Occupancy
The following tables summarize the dopamine D2 receptor occupancy data for haloperidol and zuthis compound (the active isomer of this compound) from PET studies. These studies utilized radioligands such as [11C]raclopride to quantify the extent of D2 receptor blockade in the brain at various doses.
Table 1: Haloperidol Dopamine D2 Receptor Occupancy
| Daily Dose (mg/day) | D2 Receptor Occupancy (%) | Study Population | Key Findings & Citations |
| 1.0 - 2.5 | 38 - 87 | First-episode schizophrenia patients | Occupancy correlated with clinical response and side effects.[1][2] |
| 2 | 53 - 74 | Schizophrenia patients | Low doses achieve therapeutic occupancy range.[3] |
| 1 - 5 | 53 - 88 | Patients | Plasma levels of 0.5-5.8 ng/mL corresponded to this occupancy range. |
Table 2: Zuthis compound Acetate Dopamine D2 Receptor Occupancy
| Dose (single injection) | Time Post-Injection | D2 Receptor Occupancy (%) | Study Population | Key Findings & Citations |
| 12.5 mg | 7 hours | 51, 71, 75 | Healthy subjects | Occupancy exceeded the putative therapeutic threshold of 70%.[4] |
| 12.5 mg | 31 hours | 75, 83, 87 | Healthy subjects | High occupancy is sustained for over a day.[4] |
It is generally accepted that a D2 receptor occupancy of 65-80% is required for the optimal therapeutic effect of antipsychotics.[5][6] Occupancy levels above 80% are associated with a higher risk of extrapyramidal side effects.[5][6] The data indicates that both haloperidol and this compound can achieve this therapeutic window, although dosing strategies and formulations (oral vs. depot injection) significantly influence the occupancy profile over time.
Experimental Protocols
The primary method for determining D2 receptor occupancy in vivo is Positron Emission Tomography (PET). The general workflow for these studies is outlined below.
Key Experimental Methodologies
A common methodology in the cited studies involves the following steps:
-
Subject Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the studies.
-
Drug Administration: Subjects are administered either this compound or haloperidol. Dosing regimens vary between studies, including single doses or continuous treatment to reach a steady state.
-
Radioligand Injection: A radiolabeled ligand with high affinity for the D2 receptor, most commonly [11C]raclopride, is injected intravenously.
-
PET Scanning: Dynamic PET scans are acquired to measure the concentration of the radioligand in different brain regions, particularly the striatum, which has a high density of D2 receptors.
-
Data Analysis: The binding potential (BP) of the radioligand is calculated for the target region (e.g., striatum) and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
Occupancy Calculation: D2 receptor occupancy is then calculated as the percentage reduction in the specific binding of the radioligand in the drug-treated state compared to a baseline (drug-free) condition.
The following diagram illustrates a typical experimental workflow for a PET study investigating D2 receptor occupancy.
Dopamine D2 Receptor Signaling Pathway
This compound and haloperidol exert their antipsychotic effects primarily by acting as antagonists at the dopamine D2 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade that modulates neuronal activity. By blocking this receptor, these drugs reduce dopaminergic neurotransmission.
The binding of dopamine to the D2 receptor typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling pathways. D2 receptor activation can also modulate ion channels and other signaling molecules through G protein βγ subunits.[7][8][9][10] Antagonists like this compound and haloperidol prevent these downstream effects.
The following diagram illustrates the canonical signaling pathway of the dopamine D2 receptor.
References
- 1. Relationship between dopamine D(2) occupancy, clinical response, and side effects: a double-blind PET study of first-episode schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. High levels of dopamine D2 receptor occupancy with low-dose haloperidol treatment: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central D2 receptor occupancy and effects of zuthis compound acetate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PET technology for drug development in psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of Clopenthixol and its Cis-Isomer Zuclopenthixol: A Guide for Researchers
This guide provides a detailed comparative analysis of the typical antipsychotic Clopenthixol and its pharmacologically active cis-(Z)-isomer, Zuthis compound. Developed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on their chemical structures, pharmacodynamics, pharmacokinetics, and clinical profiles.
Introduction: Stereoisomerism and Antipsychotic Activity
This compound, a thioxanthene derivative introduced in 1961, is a geometric isomer mixture of cis-(Z) and trans-(E)-clopenthixol.[1] Subsequent research identified the cis-(Z)-isomer as the pharmacologically active component responsible for the drug's antipsychotic effects.[2] This led to the development and introduction of Zuthis compound, the pure cis-(Z)-isomer, in 1978.[3] While both compounds are used in the management of schizophrenia and other psychoses, their differing isomeric composition leads to variations in potency and clinical application.[1][2]
Chemical Structure and Stereochemistry
This compound and Zuthis compound share the same chemical formula and molecular weight. The key difference lies in the spatial arrangement of the substituents around the double bond of the propylidene side chain. Zuthis compound consists solely of the cis-(Z) isomer, whereas this compound is a mixture of the cis-(Z) and the therapeutically inactive trans-(E) isomers.[2]
Logical Relationship of this compound and its Isomers
Figure 1: Isomeric composition of this compound.
Pharmacodynamics: Receptor Binding Profile and Mechanism of Action
The antipsychotic effects of both this compound and Zuthis compound are primarily attributed to their antagonist activity at dopamine D1 and D2 receptors.[3][4] Additionally, they exhibit high affinity for α1-adrenergic and 5-HT2A serotonin receptors, which contributes to their overall pharmacological profile, including sedative and anxiolytic properties, as well as some adverse effects.[5] They have weak antihistaminic (H1) activity and negligible affinity for muscarinic cholinergic receptors.[5]
Table 1: Receptor Binding Profile of Zuthis compound
| Receptor | Affinity | Reference(s) |
| Dopamine D1 | High | [4] |
| Dopamine D2 | High | [4] |
| Serotonin 5-HT2A | High | [5] |
| Adrenergic α1 | High | [5] |
| Histamine H1 | Weak | [5] |
| Muscarinic Acetylcholine | Negligible | [5] |
Signaling Pathways
The therapeutic and some of the adverse effects of this compound and Zuthis compound are mediated through their interaction with dopamine and serotonin signaling cascades.
Dopamine D2 Receptor Antagonism Pathway
Antagonism of D2 receptors in the mesolimbic pathway is thought to be the primary mechanism for alleviating the positive symptoms of schizophrenia. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their blockade by Zuthis compound prevents the inhibition of adenylyl cyclase, thereby affecting downstream signaling pathways.
Figure 2: Dopamine D2 receptor antagonism by Zuthis compound.
Serotonin 5-HT2A Receptor Antagonism Pathway
Antagonism at 5-HT2A receptors is a characteristic of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms. 5-HT2A receptors are Gq-coupled GPCRs that, upon activation, stimulate the phospholipase C (PLC) pathway.
Figure 3: Serotonin 5-HT2A receptor antagonism by Zuthis compound.
Pharmacokinetics: A Comparative Overview
Direct comparative pharmacokinetic data for oral this compound and oral Zuthis compound are limited. However, data for Zuthis compound in its various formulations are available. The oral bioavailability of Zuthis compound is approximately 44-49%.[1][3]
Table 2: Pharmacokinetic Parameters of Zuthis compound Formulations
| Parameter | Oral (dihydrochloride) | Acuphase (acetate) IM | Depot (decanoate) IM | Reference(s) |
| Bioavailability | ~44-49% | Not applicable | Not applicable | [1][3][6] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | 24-48 hours | 4-7 days | [4][6][7] |
| Elimination Half-life (t½) | ~20 hours | 36 hours (concentration at half-life) | ~19 days | [3][4][8] |
| Protein Binding | ~98% | ~98% | ~98% | [3] |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | Hepatic | Hepatic | [3] |
| Excretion | Primarily feces | Primarily feces | Primarily feces | [3] |
Clinical Efficacy and Adverse Effects
Head-to-head clinical trials directly comparing the efficacy and safety of this compound and Zuthis compound are scarce and often dated. However, a double-blind study concluded that the antipsychotic effect of Zuthis compound was equal to that of this compound, but on a milligram-per-milligram basis, Zuthis compound was found to be twice as active.[2] In this study, all patients showed improvement, with most achieving a final Brief Psychiatric Rating Scale (BPRS) score that was less than half of their initial score.[2]
A Cochrane review of Zuthis compound dihydrochloride versus its cis/trans isomer composition found no clear differences in reported side effects.[7]
Table 3: Comparative Clinical Profile
| Feature | This compound | Zuthis compound | Reference(s) |
| Potency | Lower (mixture of active and inactive isomers) | Higher (pure active isomer), twice as active as this compound on a mg/mg basis | [2] |
| Efficacy in Psychosis | Effective | Effective, with significant reduction in BPRS scores | [2][9] |
| Common Adverse Effects | Extrapyramidal symptoms, drowsiness | Extrapyramidal symptoms, drowsiness | [2] |
In a systematic review, risperidone was found to have an advantage over zuthis compound in terms of a lower risk of extrapyramidal side effects (EPS).[10]
Experimental Protocols
Receptor Binding Assays
The receptor affinities (Ki values) of antipsychotic drugs are typically determined using in vitro radioligand binding assays. This methodology involves the following general steps:
Workflow for Radioligand Binding Assay
Figure 4: General workflow for a radioligand binding assay.
Pharmacokinetic Studies
Pharmacokinetic parameters are determined through in vivo studies in human subjects. A common methodology involves:
-
Drug Administration: A single oral dose of the drug is administered to healthy volunteers or patients.
-
Blood Sampling: Blood samples are collected at predetermined time points over a specified period.
-
Drug Concentration Analysis: The concentration of the drug in plasma or serum is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Modeling: The concentration-time data are used to calculate key pharmacokinetic parameters like Tmax, Cmax, AUC (Area Under the Curve), and elimination half-life.
Conclusion
Zuthis compound, the pure cis-(Z)-isomer of this compound, is the pharmacologically active entity responsible for the antipsychotic effects of this class of thioxanthene neuroleptics. Its primary mechanism of action involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. On a milligram-per-milligram basis, Zuthis compound is approximately twice as potent as this compound. While both demonstrate efficacy in treating psychosis, the choice between them may be influenced by the desired potency and formulation requirements. Further head-to-head clinical trials with modern methodologies are needed to provide a more definitive comparative profile of their efficacy and safety.
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. Cis(Z)-clopenthixol and this compound in the treatment of acute psychoses and exacerbations of chronic psychoses. A double-blind clinical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zuthis compound - Wikipedia [en.wikipedia.org]
- 4. Zuthis compound dihydrochloride for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A double-blind clinical investigation of cis(Z)-clopenthixol and this compound in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lundbeck.com [lundbeck.com]
- 7. Zuthis compound dihydrochloride for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Open clinical study of cis(Z)-clopenthixol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antipsychotic drugs and extrapyramidal side effects in first episode psychosis: a systematic review of head-head comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antipsychotic-like Effects of Clopenthixol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antipsychotic-like effects of Clopenthixol against other common antipsychotic agents. The data presented is compiled from various preclinical studies, offering insights into its efficacy in established animal models of psychosis. Detailed experimental protocols and visualizations of key signaling pathways are included to support researchers in their study design and interpretation.
Executive Summary
This compound, a typical antipsychotic of the thioxanthene class, exerts its therapeutic effects primarily through the antagonism of dopamine D1 and D2 receptors. It also displays affinity for serotonin 5-HT2A and alpha-1 adrenergic receptors.[1][2][3] This guide evaluates the in vivo antipsychotic-like profile of this compound in comparison to the typical antipsychotic Haloperidol and the atypical antipsychotics Risperidone and Olanzapine. The comparative analysis is based on three widely-used predictive behavioral paradigms in rodents:
-
Amphetamine-Induced Hyperlocomotion: A model for the positive symptoms of psychosis.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A measure of sensorimotor gating, which is often deficient in individuals with schizophrenia.
-
Conditioned Avoidance Response (CAR): A test of associative learning and motivation that is sensitive to the effects of antipsychotic drugs.
The compiled data indicates that this compound demonstrates potent antipsychotic-like effects across these models, comparable to the established antipsychotics used for comparison.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o pathway. This antagonism inhibits the downstream signaling cascade that is typically activated by dopamine. Additionally, its antagonism of 5-HT2A receptors, coupled to the Gq/11 pathway, is thought to contribute to its overall therapeutic profile, potentially mitigating some of the extrapyramidal side effects associated with potent D2 blockade.
References
- 1. protocols.io [protocols.io]
- 2. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 3. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Clopenthixol and Flupenthixol in preclinical models
In the landscape of typical antipsychotics, the thioxanthene derivatives Clopenthixol and Flupenthixol have long been mainstays in the management of schizophrenia and other psychotic disorders. While both share a common structural backbone and a primary mechanism of action centered on dopamine receptor antagonism, subtle differences in their pharmacological profiles may underlie variations in their clinical efficacy and side-effect profiles. This guide provides a detailed head-to-head comparison of this compound and Flupenthixol in preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
Pharmacological Profile: A Tale of Two Thioxanthenes
Both this compound and Flupenthixol are potent antagonists at dopamine D1 and D2 receptors, a hallmark of their antipsychotic action.[1][2][3] It is the cis (Z) isomer of each compound that possesses the primary pharmacological activity.[4][5] Preclinical studies indicate that, as a class, thioxanthenes like this compound and Flupenthixol exhibit a notable characteristic: they possess a relatively equal affinity for both D1 and D2 receptors.[2] This distinguishes them from other classes of typical antipsychotics, such as the butyrophenones, which are more selective for the D2 receptor.[2]
While comprehensive, direct comparative binding studies are limited, available data for the active isomer of Flupenthixol, cis-(Z)-Flupenthixol, demonstrates its high affinity for the dopamine D2 receptor, with a reported Ki value of 0.38 nM.[6][7][8] It also shows significant affinity for the serotonin 5-HT2A receptor, with a Ki of 7 nM.[6][7][8] This interaction with the serotonergic system may contribute to its overall pharmacological effects.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor | cis-(Z)-Clopenthixol | cis-(Z)-Flupenthixol |
| Dopamine D1 | Data not available | Data not available |
| Dopamine D2 | Data not available | 0.38[6][7][8] |
| Serotonin 5-HT2A | Data not available | 7[6][7][8] |
In Vivo Behavioral Effects: Benchmarking Antipsychotic-Like Activity
Preclinical behavioral models in rodents are crucial for characterizing the antipsychotic potential and extrapyramidal side-effect liability of neuroleptic agents. Key models include the catalepsy test and the conditioned avoidance response (CAR) test.
Catalepsy Induction
Conditioned Avoidance Response (CAR)
The CAR test is a robust predictor of antipsychotic efficacy.[13][14] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone).[15] Typical antipsychotics selectively suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus.[13] A study on the comparative pharmacology of Flupenthixol and other neuroleptics confirms its activity in avoidance learning paradigms.[16] However, a head-to-head study with this compound in the CAR model with quantitative data is not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and Flupenthixol involves the blockade of dopamine receptors, which disrupts downstream signaling cascades. The following diagrams illustrate the generalized signaling pathways for D1 and D2 receptors and a typical workflow for an in vitro receptor binding assay.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and Flupenthixol for various neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Brain tissue (e.g., rat striatum for dopamine receptors) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.[17]
-
Binding Assay: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound or Flupenthixol).[17]
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.[17]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[17]
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[17]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[18][19]
Catalepsy Test in Rats
Objective: To assess the potential of this compound and Flupenthixol to induce extrapyramidal side effects.
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are used.[9][10]
-
Drug Administration: Animals are administered with either vehicle, this compound, or Flupenthixol at various doses, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing Apparatus: A horizontal bar is fixed at a specific height (e.g., 9 cm) above a flat surface.[10]
-
Procedure: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on the bar.[10]
-
Measurement: The time until the rat removes both forepaws from the bar (descent latency) is recorded, up to a maximum cut-off time (e.g., 180 seconds).[12][20]
-
Data Analysis: The mean descent latency for each treatment group is calculated. The dose that produces catalepsy in 50% of the animals (ED50) can be determined.
Conclusion
This compound and Flupenthixol are closely related thioxanthene antipsychotics with a primary mechanism of action involving the blockade of both dopamine D1 and D2 receptors. Preclinical data for Flupenthixol indicates high affinity for the D2 receptor and also significant interaction with the 5-HT2A receptor. While direct, quantitative preclinical comparisons with this compound are scarce in the publicly available literature, their shared chemical class and mechanism suggest a broadly similar profile. The subtle differences in their broader pharmacology likely contribute to any observed variations in their clinical use. Further head-to-head preclinical studies are warranted to fully elucidate the nuanced differences between these two important antipsychotic agents, which could aid in more precise therapeutic applications.
References
- 1. Receptor-binding profiles of neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological differentiation of neuroleptic effect on dopamine D-1 and D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Zuthis compound and Zuthis compound Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 5. researchgate.net [researchgate.net]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalepsy test in rats [protocols.io]
- 13. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 14. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antipsychotic screening- Dr Divya Krishnan | PPTX [slideshare.net]
- 16. The comparative pharmacology of flupenthixol and some reference neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vbspu.ac.in [vbspu.ac.in]
- 18. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 20. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Clopenthixol and Other Typical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective and neurotoxic effects of Clopenthixol against other common typical antipsychotics, namely Haloperidol and Chlorpromazine. The information presented is based on available experimental data from in vitro and in vivo studies.
Executive Summary
Typical antipsychotics, also known as first-generation antipsychotics, are primarily dopamine D2 receptor antagonists.[1][2] While effective in managing psychosis, their long-term use has been associated with significant side effects, including the potential for neurotoxicity. This has led to investigations into their impact on neuronal health. Emerging evidence suggests that instead of offering neuroprotection, many typical antipsychotics may contribute to neuronal damage through mechanisms such as oxidative stress.
This comparative guide synthesizes experimental findings to elucidate the standing of this compound among its class. The data presented indicates that this compound, similar to other typical antipsychotics like Haloperidol and Chlorpromazine, exhibits pro-oxidant and cytotoxic effects rather than neuroprotective properties.
Comparative Data on Neurotoxicity
The following tables summarize quantitative data from various studies assessing the impact of this compound, Haloperidol, and Chlorpromazine on neuronal cells and animal models. The primary endpoints evaluated are cell viability and markers of oxidative stress, which are key indicators of neurotoxicity.
Table 1: In Vitro Cytotoxicity Data
| Antipsychotic | Cell Line | Assay | Concentration | Result | Reference |
| This compound (Zuthis compound) | - | - | - | Data not available in direct comparative studies | - |
| Haloperidol | PC12 | MTT Assay | 125 µM | Significant decrease in cell viability | [3] |
| NIH-3T3 | Neutral Red & MTT Assays | 0.1 µM | Significant decrease in cell viability | [4] | |
| Chlorpromazine | SH-SY5Y | Crystal Violet Assay | 5 µM | LC50 (50% lethal concentration) | [5] |
| Neuro-2a | Total Protein Content | >10 µM | Marked inhibition of cell proliferation | [6] |
Table 2: In Vivo and In Vitro Oxidative Stress Markers
| Antipsychotic | Model System | Marker of Oxidative Stress | Result | Reference |
| This compound (Zuthis compound) | Rat Brain (in vivo) | Malondialdehyde (MDA), Glutathione (GSH), Glutathione Peroxidase (GPx), Superoxide Dismutase (SOD) | Pro-oxidant effect observed | [7] |
| Haloperidol | Rat Brain (in vivo) | Thiobarbituric Acid Reactive Substances (TBARS) | Increased in striatum | [4] |
| Rat Brain (in vivo) | Protein Carbonyls | Increased in hippocampus | [4] | |
| NIH-3T3 cells (in vitro) | Reactive Oxygen Species (ROS) | Significant increase at 0.001, 0.01, and 1 µM | [4] | |
| Chlorpromazine | Human Neuroblastoma Cells (in vitro) | Thiobarbituric Acid-Reactive Substances | No significant increase | [7] |
Experimental Protocols
In Vitro Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] In the cited studies, neuronal cell lines such as PC12 and NIH-3T3 were cultured and exposed to varying concentrations of the antipsychotic drugs for a specified period (e.g., 24 hours).[3][4] Subsequently, MTT solution was added to the culture medium. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan is then quantified by measuring the absorbance at a specific wavelength using a microplate reader. A decrease in absorbance in treated cells compared to control (vehicle-treated) cells indicates a reduction in cell viability.[3][4]
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells. For the experiment with Haloperidol, NIH-3T3 cells were treated with the drug.[4] After the incubation period, the cells were incubated with a medium containing neutral red. Viable cells accumulate the dye in their lysosomes. The amount of dye taken up is then extracted and measured spectrophotometrically, with a lower reading indicating reduced cell viability.[4]
-
Crystal Violet Assay: This method is used to determine cell viability by staining the DNA of adherent cells. In the study with Chlorpromazine, SH-SY5Y cells were treated with the antipsychotic.[5] After treatment, the cells were fixed and stained with crystal violet. The excess dye was washed away, and the stained cells were solubilized. The absorbance of the solubilized dye was measured, which is proportional to the number of viable cells.[5]
Oxidative Stress Assays
-
Measurement of Thiobarbituric Acid Reactive Substances (TBARS): This assay is a well-established method for measuring lipid peroxidation. Brain tissue homogenates from rats treated with Haloperidol were used in the cited study.[4] The samples were mixed with a solution of thiobarbituric acid (TBA) and heated. Malondialdehyde (MDA), a product of lipid peroxidation, reacts with TBA to form a colored complex that can be measured spectrophotometrically. An increase in TBARS levels indicates increased oxidative stress.
-
Protein Carbonyl Content Assay: This assay is used to quantify oxidative damage to proteins. In the study on Haloperidol, protein carbonylation in rat brain homogenates was determined.[4] The assay involves the reaction of protein carbonyl groups with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone product. The amount of hydrazone is then measured spectrophotometrically to determine the level of protein oxidation.
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels in NIH-3T3 cells treated with Haloperidol were measured using a fluorescent probe.[4] The cells were loaded with a dye that becomes fluorescent upon oxidation by ROS. The fluorescence intensity was then measured using a fluorometer or fluorescence microscope, with an increase in fluorescence indicating higher levels of ROS.
Signaling Pathways and Mechanisms of Neurotoxicity
The neurotoxic effects of typical antipsychotics are believed to be mediated, in part, through the induction of oxidative stress. This can lead to a cascade of cellular events culminating in apoptosis or programmed cell death.
Caption: Proposed mechanism of typical antipsychotic-induced neurotoxicity.
The primary mechanism of action of typical antipsychotics is the blockade of dopamine D2 receptors.[1][2] This can lead to an increase in dopamine turnover and auto-oxidation, a process that generates reactive oxygen species (ROS).[9] Some evidence also suggests that these drugs can directly impair mitochondrial function, further contributing to ROS production.[10] The resulting oxidative stress can damage cellular components, including lipids (lipid peroxidation), proteins, and DNA. This cellular damage can trigger apoptotic pathways, leading to neuronal cell death.
Experimental Workflow for In Vitro Neurotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the neurotoxicity of antipsychotic drugs in a neuronal cell line.
Caption: General workflow for in vitro neurotoxicity screening.
Conclusion
The available evidence strongly suggests that typical antipsychotics, including this compound, Haloperidol, and Chlorpromazine, are more likely to exhibit neurotoxic rather than neuroprotective effects. This toxicity appears to be mediated primarily through the induction of oxidative stress. While direct comparative studies are limited, the existing data on individual agents points to a class-wide potential for neuronal damage. For researchers and professionals in drug development, these findings underscore the importance of considering neurotoxicity as a critical endpoint in the evaluation of antipsychotic medications and in the development of novel therapeutic strategies with improved safety profiles. Further head-to-head in vitro studies are warranted to provide a more definitive comparative ranking of the neurotoxic potential of different typical antipsychotics.
References
- 1. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. sciencerepository.org [sciencerepository.org]
- 6. Biochemical effects of chlorpromazine on mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biphasic effects of chlorpromazine on cell viability in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine - Wikipedia [en.wikipedia.org]
- 10. Regulation of Reactive Oxygen Species-Mediated Damage in the Pathogenesis of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Clopenthixol vs. Novel Antipsychotics
Guide for Researchers and Drug Development Professionals
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity.[1][2] In the realm of antipsychotics, where the margin between efficacy and adverse effects can be narrow, a thorough assessment of the TI is paramount for both clinical use and the development of new chemical entities. This guide provides a comparative assessment of the therapeutic index of clopenthixol, a first-generation (typical) antipsychotic, against several second- and third-generation (novel or atypical) antipsychotics.
Traditionally, the therapeutic index is calculated from preclinical animal studies as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).[2][3][4] However, for psychotropic agents used in human subjects, this classic definition has limited clinical utility.[2] The focus has shifted to the concept of a therapeutic window or therapeutic reference range , which is determined from clinical data and therapeutic drug monitoring (TDM). This range defines the plasma concentrations at which the drug is most likely to be effective with minimal toxicity.[5][6]
Comparative Quantitative Data: Therapeutic Reference Ranges
The therapeutic window for antipsychotics is established by correlating plasma concentrations with clinical efficacy, often measured by dopamine D2 receptor occupancy, and the emergence of adverse effects.[6] An occupancy of 60-80% is generally considered necessary for antipsychotic effect, while occupancy above ~80% is linked to a higher risk of extrapyramidal symptoms (EPS).[5][6][7] The following table summarizes the established therapeutic reference ranges for this compound and selected novel antipsychotics.
| Drug | Class | Therapeutic Reference Range (Plasma) | Primary Rationale/Notes |
| Zuthis compound (this compound) | First-Generation (Typical) | 5-15 nmol/L (approximately 2.0-6.0 ng/mL)[8] | Range aims to balance efficacy with a significant risk of EPS at higher concentrations. A threshold of ~2.0 ng/mL is estimated to achieve 65% D2 occupancy.[9] |
| Aripiprazole | Third-Generation (Atypical) | 100-350 ng/mL[5] (for the active moiety) | Acts as a D2 partial agonist, contributing to a lower incidence of EPS and a wider therapeutic window.[10] |
| Olanzapine | Second-Generation (Atypical) | 20-40 ng/mL[6][11] | Effective range, but concentrations are also associated with metabolic side effects like weight gain.[12] Levels above 80 ng/mL may increase toxicity.[11] |
| Quetiapine | Second-Generation (Atypical) | 50-500 ng/ml[6] | Characterized by a wide therapeutic range and lower risk of EPS due to its rapid dissociation from D2 receptors.[13] |
| Risperidone | Second-Generation (Atypical) | 20-60 ng/mL[6][11] (for the active moiety: risperidone + 9-hydroxyrisperidone) | Effective, but risk of hyperprolactinemia and EPS increases at higher concentrations within and above this range. |
Signaling Pathways and Mechanism of Action
The fundamental difference between this compound and novel antipsychotics, which underlies their varying therapeutic indices, lies in their receptor binding profiles and downstream signaling.
This compound functions primarily as a potent antagonist of both D1 and D2 dopamine receptors.[14][15][16][17][18] This non-selective dopamine blockade in various brain pathways, including the nigrostriatal pathway, is responsible for its high propensity to cause motor side effects (EPS).[19]
Novel antipsychotics, in contrast, are characterized by a combination of D2 receptor antagonism and potent serotonin 5-HT2A receptor antagonism.[20][21] The blockade of 5-HT2A receptors is thought to increase dopamine release in certain brain regions, including the nigrostriatal and mesocortical pathways, which may mitigate EPS and potentially improve negative symptoms, respectively.[22] This dual action is a key factor in their generally wider therapeutic window.
References
- 1. DRUG RESPONSELD50,ED50 ANDTHERAPEUTIC INDEX- | PPTX [slideshare.net]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. LD50 and ED50.pptx [slideshare.net]
- 4. What are the differences between LD50 and ED50? | AAT Bioquest [aatbio.com]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. Therapeutic drug monitoring of atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]
- 8. Search for a therapeutic range for serum zuthis compound concentrations in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zuthis compound and Zuthis compound Decanoate; Flupenthixol and Flupenthixol Decanoate (Chapter 10) - The Clinical Use of Antipsychotic Plasma Levels [cambridge.org]
- 10. The antipsychotics functional index (AFI) in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. psychiatriapolska.pl [psychiatriapolska.pl]
- 12. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 13. Quetiapine - Wikipedia [en.wikipedia.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Zuthis compound | C22H25ClN2OS | CID 5311507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Zuthis compound Hydrochloride? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. This compound | C22H25ClN2OS | CID 12454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The mechanism of action of novel antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Clopenthixol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling potent compounds like Clopenthixol. This thioxanthene-based antipsychotic requires stringent safety protocols to prevent accidental exposure and ensure proper disposal. Adherence to these guidelines not only protects personnel but also maintains the integrity of research by preventing cross-contamination.
This guide provides essential, step-by-step safety and logistical information for handling this compound, covering personal protective equipment (PPE), operational procedures, and disposal plans.
Recommended Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the final and critical barrier against exposure.[1][2] Safety Data Sheets (SDS) for this compound and its derivatives specify the use of comprehensive protective gear.[3][4] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Recommendations |
| Hands | Chemical-Impermeable Gloves | Double-gloving is recommended for enhanced protection.[1][5] The outer glove should be removed and disposed of within the containment area.[1] Gloves should be changed regularly or immediately if contaminated or damaged.[5] |
| Body | Protective Gown or Coverall | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5][6] For extensive handling, "bunny suit" coveralls can offer head-to-toe protection.[6] |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side shields.[4] A face shield should be worn in addition to goggles when there is a risk of splashes or spills.[7] |
| Respiratory | Respirator | An appropriate NIOSH-approved respirator (e.g., N95) should be used when handling powders outside of a containment unit or when there is a risk of aerosol generation.[6] A full-face respirator is recommended if exposure limits are exceeded or during spill cleanup.[4] |
Operational Plan: Safe Handling Protocol
A systematic approach is crucial when working with this compound. All handling should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[4][8]
Preparation:
-
Designate Area: Cordon off and clearly label the handling area. Ensure emergency exits and spill cleanup materials are accessible.[8]
-
Ventilation: Confirm that the designated workspace is well-ventilated.[3][4][8]
-
Assemble Materials: Gather all necessary equipment, including the chemical, consumables, and waste containers, before beginning work.
-
Don PPE: Put on all required PPE in the correct sequence (see workflow diagram below).
Handling:
-
Avoid Dust and Aerosols: Handle the compound carefully to prevent the formation of dust and aerosols.[4][8]
-
Use Appropriate Tools: Employ non-sparking tools to prevent ignition.[4][8]
-
Containment: Keep containers of this compound tightly closed when not in use.[8]
Post-Handling:
-
Decontamination: Thoroughly clean the work surface and any equipment used.
-
Doff PPE: Remove PPE carefully in the designated area to avoid self-contamination (see workflow diagram below).
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5][9]
-
Secure Storage: Store this compound in a dry, cool, and well-ventilated place, away from incompatible materials.[8]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.[8]
Step 1: Segregation and Collection
-
Keep this compound waste separate from other laboratory waste.
-
Use suitable, closed, and clearly labeled containers for disposal.[4][8]
Step 2: Preferred Disposal Method
-
Drug Take-Back Programs: The most recommended method for disposing of unused or expired medication is through an authorized drug take-back program.[10] These programs are often available through local pharmacies or law enforcement agencies.[10][11]
Step 3: Alternative Disposal (If Take-Back is Unavailable) If a take-back program is not accessible, follow these steps for disposal in household trash. Note that this compound is not on the FDA's flush list.[12]
-
Remove from Original Container: Take the material out of its original packaging.
-
Mix with Undesirable Substance: Mix the this compound waste with an unappealing material such as used coffee grounds, dirt, or cat litter.[13][10][11] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.[11]
-
Seal in a Container: Place the mixture into a sealable plastic bag, an empty can, or another container that will not leak.[10][11]
-
Dispose of in Trash: Throw the sealed container into the household trash.[13][10]
-
Remove Personal Information: Scratch out all personal information on the empty prescription bottle or packaging to protect privacy before recycling or discarding it.[10][11]
Disposal of Contaminated PPE:
-
All disposable PPE, such as gloves, gowns, and masks, should be considered contaminated after use.
-
Place used PPE in a designated, sealed waste bag or container for disposal according to your institution's hazardous waste procedures.
Emergency Procedures: First Aid for Exposure
In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[4][8]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes and seek medical attention.[4][8]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[4][14]
References
- 1. pppmag.com [pppmag.com]
- 2. gerpac.eu [gerpac.eu]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. osha.gov [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetmol.com [targetmol.com]
- 9. pharmacopoeia.com [pharmacopoeia.com]
- 10. oncolink.org [oncolink.org]
- 11. How to get rid of old prescription drugs [colpachealth.org]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 13. Medicine: Proper Disposal [nationwidechildrens.org]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
